molecular formula C38H25BrN4 B1489631 5-Monobromo-10,15,20-triphenylporphine CAS No. 67066-09-5

5-Monobromo-10,15,20-triphenylporphine

Cat. No.: B1489631
CAS No.: 67066-09-5
M. Wt: 617.5 g/mol
InChI Key: FXMPQIWZNDCIIK-UHFFFAOYSA-N
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Description

5-Monobromo-10,15,20-triphenylporphine is a useful research compound. Its molecular formula is C38H25BrN4 and its molecular weight is 617.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Monobromo-10,15,20-triphenylporphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Monobromo-10,15,20-triphenylporphine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67066-09-5

Molecular Formula

C38H25BrN4

Molecular Weight

617.5 g/mol

IUPAC Name

15-bromo-5,10,20-triphenyl-21,22-dihydroporphyrin

InChI

InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40-41H

InChI Key

FXMPQIWZNDCIIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)C8=CC=CC=C8)N3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Monobromo-10,15,20-triphenylporphine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Monofunctionalized Porphyrin

5-Monobromo-10,15,20-triphenylporphine (BrTPP), with the CAS number 67066-09-5, is a synthetically versatile tetrapyrrolic macrocycle that serves as a critical building block in supramolecular chemistry, materials science, and medicinal chemistry.[1] Its unique structure, featuring a single bromine atom at a meso-position on the porphyrin core, provides a reactive handle for a wide array of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[2] This monofunctionalization allows for the precise and controlled introduction of various substituents, enabling the rational design of complex porphyrin-based architectures with tailored photophysical and chemical properties. This guide offers a comprehensive overview of the synthesis, purification, characterization, and key applications of BrTPP, providing researchers with the foundational knowledge to effectively utilize this important molecule in their scientific endeavors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the fundamental physicochemical properties of 5-Monobromo-10,15,20-triphenylporphine is paramount for its effective use in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing experimental design and application suitability.

PropertyValueReference
CAS Number 67066-09-5[1]
Molecular Formula C₃₈H₂₅BrN₄[1]
Molecular Weight 617.54 g/mol [1]
Appearance Purple solid[1]
Melting Point 297 - 298 °C[1]
Solubility Soluble in organic solvents such as dichloromethane and chloroform.[3]
Storage Stable at room temperature. Should be protected from light.[2]

Synthesis and Purification: A Step-by-Step Guide

The synthesis of 5-Monobromo-10,15,20-triphenylporphine is typically achieved through the bromination of 5,10,15-triphenylporphyrin (TPP). The following protocol is a representative method adapted from established procedures for porphyrin synthesis and halogenation.[4][5][6]

Experimental Protocol: Synthesis of 5-Monobromo-10,15,20-triphenylporphine
  • Dissolution of Starting Material: In a round-bottom flask protected from light, dissolve 5,10,15-triphenylporphyrin in a suitable solvent such as chloroform or dichloromethane.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the porphyrin solution at room temperature with constant stirring. The molar ratio of TPP to NBS should be carefully controlled to favor monobromination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent system such as dichloromethane/hexane. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting material.

  • Quenching the Reaction: Once the reaction is complete (typically within 10-30 minutes), quench the reaction by adding a few drops of acetone or by washing the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.[5]

  • Work-up: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification by Column Chromatography

The crude product is purified by column chromatography on silica gel.[7][8][9][10][11]

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Loading the Sample: Dissolve the crude BrTPP in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of dichloromethane in hexane. The desired monobrominated porphyrin will typically elute as the main purple band.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield 5-Monobromo-10,15,20-triphenylporphine as a purple solid.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification TPP 5,10,15-Triphenylporphyrin Reaction Stirring in Dichloromethane at Room Temperature TPP->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Crude_BrTPP Crude 5-Monobromo-10,15,20- triphenylporphine Reaction->Crude_BrTPP Column Silica Gel Column Chromatography (Dichloromethane/Hexane) Crude_BrTPP->Column Pure_BrTPP Pure 5-Monobromo-10,15,20- triphenylporphine Column->Pure_BrTPP

Caption: Workflow for the synthesis and purification of 5-Monobromo-10,15,20-triphenylporphine.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Monobromo-10,15,20-triphenylporphine. A combination of spectroscopic techniques is typically employed.

UV-Visible Spectroscopy

The electronic absorption spectrum of BrTPP in a solvent like dichloromethane is characterized by a strong Soret band (or B band) in the near-UV region and several weaker Q-bands in the visible region.[12][13][14] The Soret band is a hallmark of porphyrins and arises from a strongly allowed π-π* transition. The Q-bands are also due to π-π* transitions but are symmetry-forbidden in the idealized D4h symmetry of unsubstituted porphyrins, hence their lower intensity. The introduction of the bromo substituent can cause a slight red-shift in the absorption bands compared to the parent TPP.[15]

BandTypical Wavelength (λmax) in CH₂Cl₂Molar Absorptivity (ε)
Soret Band ~419 nm> 10⁵ M⁻¹cm⁻¹
Q-Bands ~515, 550, 590, 648 nm10³ - 10⁴ M⁻¹cm⁻¹

Note: The exact λmax and ε values can vary slightly depending on the solvent and concentration.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of BrTPP.[17][18][19][20][21][22][23][24]

¹H NMR (in CDCl₃):

  • β-Pyrrolic Protons: The protons on the pyrrole rings of the porphyrin core typically appear as doublets or multiplets in the region of 8.7-9.0 ppm. The presence of the bromine atom will influence the chemical shifts of the adjacent β-protons.

  • Meso-Phenyl Protons: The ortho-, meta-, and para-protons of the three phenyl groups will resonate in the aromatic region, typically between 7.5 and 8.2 ppm.

  • NH Protons: The two inner protons on the pyrrole nitrogens are highly shielded by the ring current of the porphyrin macrocycle and appear as a broad singlet at a negative chemical shift, typically around -2.8 ppm.[20]

¹³C NMR (in CDCl₃):

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the α- and β-pyrrolic carbons, the meso-carbons (one of which is attached to the bromine), and the carbons of the phenyl rings (ipso, ortho, meta, and para).[19]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of BrTPP will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Key Applications in Research and Development

The unique chemical properties of 5-Monobromo-10,15,20-triphenylporphine make it a valuable precursor for a range of applications.

Photodynamic Therapy (PDT)

Porphyrins are excellent photosensitizers for PDT, a non-invasive cancer treatment modality.[25][26][27][28][29] Upon activation by light of a specific wavelength, the porphyrin transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a cytotoxic species that can induce tumor cell death.[25][26] The bromo-substituent can be used to attach targeting moieties or to tune the photophysical properties of the porphyrin to enhance its efficacy as a photosensitizer.[1]

PDT_Mechanism cluster_type2 Type II Photodynamic Therapy PS_ground Porphyrin (Ground State) PS_excited Porphyrin (Excited Triplet State) PS_ground->PS_excited Absorption Light Light (hν) Light->PS_excited Singlet_Oxygen ¹O₂ (Singlet Oxygen) PS_excited->Singlet_Oxygen Energy Transfer Oxygen_ground ³O₂ (Ground State Oxygen) Oxygen_ground->Singlet_Oxygen Cell_Death Cell Death (Apoptosis/Necrosis) Singlet_Oxygen->Cell_Death

Caption: Simplified mechanism of Type II photodynamic therapy involving a porphyrin photosensitizer.

Advanced Materials and Solar Energy Conversion

The ability to functionalize BrTPP through its bromo-substituent makes it a valuable component in the construction of advanced materials.[1] In the field of solar energy, porphyrin derivatives are used as sensitizers in dye-sensitized solar cells (DSSCs). The porphyrin absorbs sunlight and injects an electron into the semiconductor material (e.g., TiO₂), initiating the process of converting light into electricity.[1] The bromo-group can be used to anchor the porphyrin to the semiconductor surface or to introduce other functional groups that can improve the efficiency of the solar cell.

Catalysis

Porphyrins can act as catalysts in various chemical reactions. The bromo-substituent on BrTPP can be used to immobilize the porphyrin onto a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and reused.[1]

Synthetic Chemistry: A Platform for Cross-Coupling Reactions

The most significant application of 5-Monobromo-10,15,20-triphenylporphine in synthetic chemistry is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[2][30][31][32][33][34][35] These reactions allow for the formation of new carbon-carbon bonds at the meso-position of the porphyrin, enabling the synthesis of a vast array of complex porphyrin derivatives with tailored functionalities.

Suzuki-Miyaura Coupling: This reaction involves the coupling of BrTPP with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new aryl-porphyrin or vinyl-porphyrin bond.[30][33][34]

Sonogashira Coupling: This reaction couples BrTPP with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to create an ethynyl-linked porphyrin.[2][31][32][35]

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling BrTPP 5-Monobromo-10,15,20- triphenylporphine Suzuki_Product 5-R-10,15,20- triphenylporphine (R = Aryl, Vinyl) BrTPP->Suzuki_Product Sonogashira_Product 5-(R-C≡C)-10,15,20- triphenylporphine BrTPP->Sonogashira_Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Pd_cat_S Pd Catalyst, Base Alkyne R-C≡CH Alkyne->Sonogashira_Product Pd_Cu_cat Pd/Cu Catalyst, Base

Caption: Key cross-coupling reactions utilizing 5-Monobromo-10,15,20-triphenylporphine as a versatile precursor.

Conclusion

5-Monobromo-10,15,20-triphenylporphine is a cornerstone molecule for the synthesis of advanced porphyrin-based systems. Its well-defined structure, coupled with the reactivity of the bromo-substituent, provides a powerful platform for the development of novel materials and therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, aiming to empower researchers to harness the full potential of this versatile chemical building block. As the demand for sophisticated molecular architectures continues to grow, the importance of strategically functionalized precursors like BrTPP will undoubtedly increase, paving the way for new discoveries and innovations in science and medicine.

References

  • Dou, Q. P. (2024). Versatile Porphyrin Arrangements for Photodynamic Therapy—A Review. MDPI. [Link]

  • Zhu, Y., et al. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. PMC. [Link]

  • Yoon, I., et al. (2021). Singlet Oxygen, Photodynamic Therapy, and Mechanisms of Cancer Cell Death. PMC. [Link]

  • da Silva, E. F. F., et al. (2008). Photodynamic Therapy: Porphyrins and Phthalocyanines as Photosensitizers. ConnectSci. [Link]

  • Breton, T., et al. (2021). Chapter 9: Porphyrinoids for Photodynamic Therapy. Books. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (NP0000019). NP-MRD. [Link]

  • Faustino, H., et al. (2021). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Kumar, A., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega. [Link]

  • Lewis, J. E., et al. (n.d.). Supramolecular frameworks based on 5,10,15,20-tetra(4-carboxyphenyl)porphyrins. Royal Society of Chemistry. [Link]

  • Woller, E. K., et al. (2007). Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin. ResearchGate. [Link]

  • Ravikanth, M., et al. (2007). meso-5-Bromo-10,15,20-tri(p-tolyl)-21-thiaporphyrin as a Precursor for the Synthesis of Novel Compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chegg. (2020). Solved 13C NMR spectrum of 5,10,15,20-Tetraphenylporphyrin. Chegg.com. [Link]

  • Al-Radadi, N. S. (2020). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • DiVA. (n.d.). Suzuki reactions in novel liquids. DiVA. [Link]

  • Durantini, E. N. (2001). Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. MDPI. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of the free base porphyrin (3a) in CDCl3 after and... ResearchGate. [Link]

  • Boyle, R. W., et al. (n.d.). 15 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Fig. S1: 1 H and 13 C-NMR spectra for 5-Bromo-10,20-diphenylporphyrin... ResearchGate. [Link]

  • Ou, Z., et al. (2023). Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors. MDPI. [Link]

  • Fasihi, J., et al. (n.d.). Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes. Sciforum. [Link]

  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • ResearchGate. (n.d.). a) UV/Vis absorption spectra of 5, 11, 15, and 16 in CH2Cl2... ResearchGate. [Link]

  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]

  • MIT Open Access Articles. (n.d.). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT. [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Thieme. [Link]

  • ResearchGate. (n.d.). Top: Cyclic voltammogram of 1 mm 5,10,15,20‐tetraphenylporphyrin (27)... ResearchGate. [Link]

  • Kadish, K. M., et al. (2016). 1H NMR Investigations of Triphenylporphyrin Metal Complexes and Electronic Interactions in Iron(III) Complexes of meso−meso-Linked 5,5'-Bis(10,15,20-triphenylporphyrin). American Chemical Society. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra in CDCl3 of 5-(4-aminophenyl) - ResearchGate. [Link]

  • Chegg. (2020). Solved 13C NMR spectrum of 5,10,15,20-Tetraphenylporphyrin. Chegg.com. [Link]

  • Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine. Santai Technologies. [Link]

  • Magritek. (n.d.). Column Chromatography. Magritek. [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin 3 in dichloromethane. The inset is the partial IR spectrum showing the characteristic –C≡N stretching absorption at 2211 cm⁻¹. ResearchGate. [Link]

  • Scheidt, W. R., et al. (2024). Synthesis, solid state molecular structures, and cyclic voltammetry of five-coordinate perchlorate manganese porphyrins and a benzamide derivative. PMC. [Link]

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  • Lim, H. N., et al. (2023). Synthesis and Characterization of 5,15 A2-Type Porphyrin, Metalloporphyrin and Preliminary Study on Carbon Dioxide Adsorption. Journal of Physical Science. [Link]

  • NanoQAM. (n.d.). Applications of Ultraviolet-Visible Molecular Absorption Spectrometry. NanoQAM. [Link]

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Technical Guide: UV-Vis Absorption Spectroscopy of Monobrominated Triphenylporphyrin

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on 5-Bromo-10,15,20-triphenylporphyrin (often abbreviated as Br-TrPP or


Br-porphyrin), a critical asymmetric building block in porphyrin chemistry. Unlike symmetric tetraphenylporphyrin (TPP), this molecule possesses a unique 

symmetry (idealized) and a reactive meso-bromine "handle" directly conjugated to the

-system, altering its photophysics via the heavy-atom effect.

Subject: 5-Bromo-10,15,20-triphenylporphyrin (CAS: 67066-09-5) Methodology: Electronic Absorption Spectroscopy (UV-Vis) & Photophysical Characterization

Part 1: Molecular Architecture & Electronic Basis

To interpret the spectrum of Br-TrPP, one must understand how it deviates from the archetypal


 symmetry of free-base tetraphenylporphyrin (H

TPP).
The Gouterman Four-Orbital Model & Symmetry Breaking

The absorption spectrum is governed by transitions between the two Highest Occupied Molecular Orbitals (HOMO:


) and the two Lowest Unoccupied Molecular Orbitals (LUMO: 

).
  • The Soret Band (B-Band): Resulting from the constructive interference of transition dipoles. In Br-TrPP, the meso-bromine atom introduces an inductive electron-withdrawing effect (

    
    ) and a mesomeric electron-donating effect (
    
    
    
    ) directly into the macrocycle node.
  • The Q-Bands: Resulting from destructive interference. While metalloporphyrins often collapse these into two bands (

    
    ), the free-base Br-TrPP retains the four-band structure (
    
    
    
    ) typical of reduced symmetry, but with intensity perturbations due to the polarizability of the bromine atom.
The Heavy Atom Effect (Internal)

The direct attachment of Bromine (Atomic number


) to the meso-carbon significantly enhances the spin-orbit coupling (SOC) constant (

).
  • Spectral Consequence: While the absorption

    
     shifts are subtle (typically 2–5 nm bathochromic shift relative to TPP), the primary impact is photophysical: a reduction in fluorescence quantum yield (
    
    
    
    ) and an increase in intersystem crossing (ISC) rates (
    
    
    ) to the triplet state.

Part 2: Experimental Protocol (Self-Validating System)

Objective: Obtain high-fidelity absorption data free from aggregation artifacts, suitable for calculating molar extinction coefficients (


).
Materials & Solvent Selection
  • Analyte: 5-Bromo-10,15,20-triphenylporphyrin (Purity

    
    , confirmed by 
    
    
    
    H-NMR to ensure no di-bromo contamination).
  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Toluene.

    • Note: DCM is preferred for solubility, but Toluene is superior for fine-structure resolution of Q-bands due to lower polarity. Avoid alcohols which can induce aggregation or protonation changes.

Preparation Workflow (Step-by-Step)
  • Stock Solution (Gravimetric):

    • Weigh

      
       mg of Br-TrPP into a 10 mL volumetric flask.
      
    • Dissolve in DCM.[1] Sonicate for 60 seconds to ensure complete dissolution.

    • Validation: Concentration

      
       M. This is too concentrated for direct measurement (Abs > 3.0).
      
  • Working Dilutions (The Linearity Check):

    • Prepare a serial dilution series to target the

      
       M range.
      
    • Target Absorbance: 0.5 – 0.8 a.u. at the Soret maximum (~419 nm).

    • Critical Step: If the Soret band broadens or the ratio of Soret/Q-bands changes with concentration, aggregation is occurring. Br-TrPP is prone to

      
      -
      
      
      
      stacking due to the flat macrocycle.
  • Measurement Parameters:

    • Scan Range: 350 nm – 750 nm.

    • Scan Speed: Medium (approx. 200 nm/min) to resolve Q-band vibronic shoulders.

    • Baseline: Dual-beam subtraction using a matched cuvette with pure solvent.

Workflow Visualization

The following diagram outlines the logical flow from synthesis check to spectral validation.

ExperimentalWorkflow Synth Crude Synthesis (Condensation/Bromination) Purify Column Chromatography (Silica/DCM) Synth->Purify NMR 1H-NMR Validation (Confirm Mono-substitution) Purify->NMR Stock Stock Solution (~0.5 mM) NMR->Stock Pass Dilution Serial Dilution (< 5 μM) Stock->Dilution UVVis UV-Vis Measurement (350-750 nm) Dilution->UVVis QC Quality Control Decision UVVis->QC QC->Purify Broad Soret (Aggregation/Impurity) QC->Stock Abs > 1.0 (Dilute more)

Caption: Figure 1. Self-validating workflow for spectral characterization of Br-TrPP. Feedback loops (dashed) ensure data integrity.

Part 3: Spectral Analysis & Data Interpretation

The spectrum of Br-TrPP is characterized by a dominant Soret band and four weaker Q-bands (typical of free-base porphyrins).

Quantitative Spectral Data (DCM)
Band AssignmentTransition Origin

(nm)

(

M

cm

)
Comparison to TPP
Soret (B)

418 – 420 350 – 400Bathochromic shift (+2-3 nm)
Q

(IV)
Vibronic516 ~18Slight Red Shift
Q

(III)

552 ~9Distinct
Q

(II)
Vibronic592 ~6Distinct
Q

(I)

648 ~4Enhanced intensity vs TPP

Note: Values are approximate for CH


Cl

at 298K. Shifts are relative to meso-tetraphenylporphyrin (TPP).
Interpretation of Features[1]
  • Bathochromic Shift: The bromine atom extends the conjugation slightly and destabilizes the HOMO levels more than the LUMO, narrowing the energy gap (

    
    ). This results in the observed red shift (419 nm vs 417 nm for TPP).
    
  • Intensity Ratios: In

    
     TPP, the Q-bands follow a specific intensity decay (IV > III > II > I). In Br-TrPP, the symmetry reduction to 
    
    
    
    (or
    
    
    in practice) relaxes the selection rules, often intensifying the Q(0,0) band (Band I) relative to the symmetric parent.
  • Protonation Sensitivity: If the solvent is acidic (e.g., unneutralized CHCl

    
    ), the four Q-bands will collapse into two (at ~440 nm and ~650 nm) due to the formation of the dication species (
    
    
    
    ). Always use basic alumina filtered solvents or add a trace of triethylamine if unsure.

Part 4: Applications & Mechanistic Pathways

Why is this spectrum important? The UV-Vis profile serves as the primary quality control for using Br-TrPP as a scaffold.

Synthetic Utility (The Suzuki Gateway)

The Br-TrPP spectrum is the baseline. Upon Suzuki-Miyaura coupling (replacing Br with an aryl group), the Soret band typically shifts and broadens depending on the electronic nature of the new substituent. If the Br-TrPP spectrum shows a "split" Soret, it indicates incomplete bromination or contamination with TPP.

Photodynamic Action (Heavy Atom Effect)

The following diagram illustrates why Br-TrPP is not just a dye, but a functional photosensitizer precursor.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) Fluorescence Quenched S0->S1 Absorption (419 nm) S1->S0 Fluorescence (Weakened) T1 Triplet State (T1) Long Lived S1->T1 Intersystem Crossing (ISC) Enhanced by Br (Heavy Atom) T1->S0 Phosphorescence (~800 nm) O2 Singlet Oxygen (1O2) Cytotoxic Agent T1->O2 Energy Transfer (Type II PDT)

Caption: Figure 2. Modified Jablonski diagram showing the heavy-atom effect of the meso-Bromine, facilitating triplet state formation.

References

  • Synthesis and Characterization Standards: Luguya, R. et al. "Synthesis and reactions of meso-(p-nitrophenyl)porphyrins." Tetrahedron, 2004.[2] Context: Establishes baseline spectral data for asymmetric triphenylporphyrin derivatives.

  • Heavy Atom Effect in Porphyrins: Pineiro, M. et al. "Heavy-atom effects on metalloporphyrins and polyhalogenated porphyrins." Journal of Physical Chemistry A, 2002. Context: Mechanistic explanation of the ISC enhancement and fluorescence quenching in brominated porphyrins.

  • Spectral Data Verification: Frontier Specialty Chemicals. "5-Monobromo-10,15,20-triphenylporphine Product Specification." Context: Commercial validation of CAS 67066-09-5 and physical properties.

  • General Porphyrin Spectroscopy: Gouterman, M. "Spectra of Porphyrins."[3] Journal of Molecular Spectroscopy, 1961. Context: The foundational four-orbital model used to interpret the Soret/Q-band splitting.

Sources

Difference between 5-bromo-TPP and 5,10,15,20-tetraphenylporphyrin

[1]

Executive Summary

In porphyrin chemistry, 5,10,15,20-tetraphenylporphyrin (TPP) serves as the fundamental "brick"—a highly symmetric, stable scaffold used widely as a biomimetic model and oxidation catalyst.[1] In contrast, 5-bromo-10,15,20-triphenylporphyrin (5-bromo-TPP) represents a "connector"—a desymmetrized, functionalized derivative that serves as a critical intermediate for modular synthesis.[2]

This guide analyzes the structural, electronic, and synthetic divergences between these two molecules. It provides researchers with the rationale for selecting 5-bromo-TPP when designing porphyrin arrays, molecular wires, or donor-acceptor systems via Palladium-catalyzed cross-coupling.[2]

Part 1: Structural and Electronic Divergence

The primary difference lies in the substitution pattern at the meso positions (carbons 5, 10, 15, and 20). This seemingly minor atomic change from a Phenyl group to a Bromine atom drastically alters the molecular symmetry and reactivity profile.

Comparative Technical Specifications
FeatureTPP (Tetraphenylporphyrin) 5-Bromo-TPP
IUPAC Name 5,10,15,20-Tetraphenyl-21H,23H-porphine5-Bromo-10,15,20-triphenyl-21H,23H-porphine
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Symmetry Point Group

(Free base) /

(Metallated)

(Idealized) /

(Actual)
Meso-Substituents 4

Phenyl groups
3

Phenyl groups, 1

Bromine
Electronic Character Electronically symmetric; equivalent pyrroles.[2][1][3][4]Polarized; Br is electron-withdrawing (

-inductive).[2]
Primary Utility Standard reference, oxidation catalyst, ROS generator.Precursor for Suzuki/Sonogashira coupling.
CAS Number 917-23-767066-09-5
Spectroscopic Signatures (UV-Vis Absorbance)

Both molecules exhibit the characteristic "Soret" band (B-band) and four "Q-bands" typical of free-base porphyrins.[2] However, the symmetry breaking in 5-bromo-TPP induces specific shifts:

  • TPP: The

    
     symmetry results in a classic four-band Q-region (approx. 515, 550, 590, 645 nm).[2] The transition dipole moments are well-defined along the x and y axes.[2]
    
  • 5-Bromo-TPP: The heavy atom effect (Bromine) and the loss of symmetry lift the degeneracy of the molecular orbitals. This typically results in:

    • Bathochromic Shift (Red Shift): The Soret band often shifts 5–10 nm red compared to TPP due to the auxochromic effect of the bromine.

    • Q-Band Intensity Changes: The ratio of Q-band intensities changes due to the perturbation of the

      
       and 
      
      
      HOMO orbitals.[2]
    • Fluorescence Quenching: The heavy atom effect of Bromine enhances intersystem crossing (ISC) to the triplet state, slightly reducing fluorescence quantum yield compared to TPP.

Part 2: Synthetic Pathways and Causality

The synthesis of TPP is a "one-pot" thermodynamic sink.[2] The synthesis of 5-bromo-TPP requires a strategy to break this symmetry, often involving the isolation of an

2
Visualization of Synthetic Logic

SynthesisPathStartPyrrole + BenzaldehydeAdlerAdler-Longo Condensation(Propionic Acid, Reflux, Air)Start->AdlerLindseyLindsey Synthesis(BF3·OEt2, then DDQ)Start->LindseyTPPTPP (A4 Porphyrin)Symmetric ProductAdler->TPPHigh Yield of A4Lindsey->TPPHigh PurityNBSBromination (NBS)TPP->NBSYields Beta-bromo (Wrong Isomer)MixedMixed Condensation(Pyrrole + Benzaldehyde + H-Source?)A3Triphenylporphyrin (A3)(Meso-free at pos. 5)Mixed->A3Statistical SeparationA3->NBSElectrophilic Subst.BrTPP5-Bromo-TPP(Asymmetric Scaffold)NBS->BrTPP

Figure 1: Synthetic divergence. Direct bromination of TPP (dashed line) typically targets the

22
Critical Synthetic Nuance
  • TPP Synthesis: Uses stoichiometric pyrrole and benzaldehyde.[5] The thermodynamic product is the symmetric

    
     porphyrin.
    
  • 5-Bromo-TPP Synthesis: You cannot simply "add bromine" to TPP to get 5-bromo-TPP.[2] Electrophilic aromatic substitution on TPP occurs at the

    
    -pyrrole  positions because the meso positions are already blocked by phenyl groups.[2]
    
    • Correct Route: Synthesize 5,10,15-triphenylporphyrin (which has one empty meso-H) via a mixed condensation or partial synthesis, then treat with N-Bromosuccinimide (NBS) to substitute that specific meso-proton with bromine [1].[2]

Part 3: The Functional Pivot (Applications)

The 5-bromo-TPP molecule is not an endpoint; it is a reagent.[2] Its value lies in the C-Br bond, which is susceptible to Palladium-catalyzed cross-coupling reactions.[2][4]

Reactivity Workflow (Suzuki-Miyaura)

Researchers use 5-bromo-TPP to create:

  • Porphyrin Dimers: Linking two porphyrins via a phenylene bridge.

  • Dye-Sensitized Solar Cells (DSSC): Attaching anchoring groups (e.g., benzoic acid) to the porphyrin core.[2]

  • Bioconjugates: Linking the porphyrin to peptides or antibodies.

SuzukiCouplingBrTPP5-Bromo-TPP(Electrophile)PdPd(PPh3)4 / BaseBrTPP->PdBoronicR-B(OH)2(Nucleophile)Boronic->PdProductMeso-SubstitutedPorphyrin (A3B)Pd->ProductC-C Bond Formation

Figure 2: The primary utility of 5-bromo-TPP is as the electrophilic partner in Suzuki coupling to generate asymmetric A3B porphyrin architectures.[2]

Part 4: Experimental Protocol

Protocol: Suzuki Coupling of 5-Bromo-TPP

Objective: To synthesize a functionalized A3B porphyrin (e.g., 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin).[2]

Reagents:

  • 5-Bromo-TPP (1 eq)[2]

  • Arylboronic acid (e.g., 4-methoxycarbonylphenylboronic acid) (2–3 eq)[2]

  • Catalyst:

    
     (0.1 eq) or 
    
    
    / S-Phos.[2]
  • Base:

    
     or 
    
    
    (anhydrous preferred for high yields).
  • Solvent: Toluene/DMF (dry, degassed).

Step-by-Step Methodology:

  • Degassing: The porphyrin macrocycle is susceptible to oxidation, and Pd(0) is oxygen-sensitive.[2] Place 5-bromo-TPP, boronic acid, and base in a Schlenk flask. Cycle vacuum/Argon 3 times.

  • Solvation: Add dry Toluene/DMF (10:1 ratio) under Argon counter-flow.

  • Catalyst Addition: Add the Pd catalyst rapidly against Argon flow.

  • Reaction: Heat to 90–100°C for 12–24 hours. Monitor via TLC (Silica, DCM/Hexane).

    • Note: The product will likely have a different

      
       and potentially a different fluorescence color than the starting bromide.
      
  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with DCM.

  • Purification: Concentrate and perform Silica Gel Column Chromatography.

    • Elution: Start with Hexane/DCM to remove de-brominated byproduct (Triphenylporphyrin), then increase polarity to elute the coupled product.

Self-Validating Check:

  • Mass Spec (MALDI-TOF): Look for the disappearance of the characteristic Br isotopic pattern (1:1 doublet separated by 2 units) and appearance of the product mass.

  • NMR: The disappearance of the singlet at ~10.1 ppm (if starting from meso-H) or the specific shift of the

    
    -pyrrole protons flanking the substitution site.
    

References

  • Synthesis of Meso-Substituted Porphyrins: Lindsey, J. S. "Synthetic Routes to meso-Patterned Porphyrins." Accounts of Chemical Research, 2010.

  • Suzuki Coupling on Porphyrins: Senge, M. O. "Nucleophilic Substitution as a Tool for the Synthesis of Unsymmetrical Porphyrins." Chemical Communications, 2011.

  • Spectroscopic Properties: Gouterman, M. "Spectra of Porphyrins." Journal of Molecular Spectroscopy, 1961. [2]

  • General Porphyrin Data: PorphyChem Catalog Data for 5-bromo-TPP.

Navigating the Matrix: A Technical Guide to the Solubility of 5-Monobromo-10,15,20-triphenylporphine in Chloroform and Dichloromethane

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of porphyrin chemistry, understanding the fundamental properties of these versatile macrocycles is paramount to their successful application in fields ranging from photodynamic therapy to materials science. This guide provides a comprehensive exploration of the solubility of a key intermediate, 5-Monobromo-10,15,20-triphenylporphine, in two common chlorinated solvents: chloroform (CHCl₃) and dichloromethane (DCM). While qualitative assessments confirm its solubility in these organic solvents, this whitepaper addresses the conspicuous absence of quantitative data in publicly available literature and equips researchers with the theoretical framework and practical methodology to determine these critical parameters.

Theoretical Framework: Understanding Porphyrin Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For 5-Monobromo-10,15,20-triphenylporphine, a large, relatively nonpolar molecule, its solubility in chloroform and dichloromethane is a direct consequence of the favorable van der Waals interactions and London dispersion forces between the porphyrin's extensive π-system and the chlorinated solvent molecules.

The introduction of a single bromo-substituent at the 5-position introduces a degree of polarity to the molecule. However, the overall hydrophobic character imparted by the three phenyl groups and the porphyrin core dominates its solubility profile, making it amenable to dissolution in moderately polar organic solvents. Both chloroform and dichloromethane are effective at solvating the large porphyrin structure, disrupting the crystal lattice forces of the solid-state compound.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 5-Monobromo-10,15,20-triphenylporphine is essential for any experimental design.

PropertyValueSource
Synonyms 5-Monobromo-10,15,20-triphenylporphine[1][2][3]
CAS Number 67066-09-5[1][2][3]
Molecular Formula C₃₈H₂₅BrN₄[2][3]
Molecular Weight 617.54 g/mol [1][3]
Appearance Purple solid[1][3]
Melting Point 297 - 298 °C[3]

Experimental Determination of Solubility: A Validated Protocol

The absence of published quantitative solubility data necessitates a reliable experimental protocol. The following spectrophotometric method provides a robust and self-validating system for determining the solubility of 5-Monobromo-10,15,20-triphenylporphine in chloroform and dichloromethane. This method leverages the strong light-absorbing properties of porphyrins, specifically their characteristic Soret band, to accurately quantify their concentration in solution.

Principle

This protocol is based on the creation of a saturated solution of the porphyrin in the solvent of interest at a controlled temperature. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the dissolved porphyrin in the supernatant is determined using UV-Vis spectrophotometry and the Beer-Lambert Law.

Materials and Equipment
  • 5-Monobromo-10,15,20-triphenylporphine (≥98% purity)

  • Chloroform (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm PTFE)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_sat Saturation cluster_measure Measurement cluster_calc Calculation A 1. Prepare a stock solution of known concentration B 2. Create a calibration curve A->B for each solvent H 8. Determine concentration from calibration curve B->H C 3. Add excess porphyrin to solvent D 4. Equilibrate at constant temperature C->D with agitation E 5. Filter the saturated solution D->E to remove undissolved solid F 6. Dilute the filtrate E->F to fall within calibration range G 7. Measure absorbance F->G G->H using measured absorbance I 9. Calculate solubility H->I

Caption: Experimental workflow for determining porphyrin solubility.

Step-by-Step Methodology

Part 1: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh a small amount of 5-Monobromo-10,15,20-triphenylporphine and dissolve it in a known volume of the chosen solvent (chloroform or DCM) in a Class A volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of standards with at least five different concentrations.

  • Spectrophotometric Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) of the Soret band. The UV-Vis absorption spectrum of similar porphyrins shows a characteristic Soret band around 419 nm[4][5][6].

  • Calibration Curve Construction: Plot the absorbance values versus the corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.

Part 2: Preparation of Saturated Solution

  • Excess Solute Addition: Add an excess amount of 5-Monobromo-10,15,20-triphenylporphine to a known volume of the solvent in a sealed container. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

Part 3: Analysis of Saturated Solution

  • Filtration: After equilibration, allow the solution to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high absorbance readings.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the previously constructed calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax of the Soret band.

Part 4: Calculation of Solubility

  • Concentration Determination: Use the equation from the calibration curve to calculate the concentration of the diluted solution.

  • Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of 5-Monobromo-10,15,20-triphenylporphine in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L or mol/L).

Practical Implications and Considerations

A precise understanding of the solubility of 5-Monobromo-10,15,20-triphenylporphine in chloroform and DCM is critical for several reasons:

  • Reaction Stoichiometry: Accurate control of reactant concentrations is fundamental for achieving desired reaction outcomes and yields in subsequent synthetic steps.

  • Purification: Solubility differences are often exploited in purification techniques such as recrystallization and chromatography.

  • Formulation: For applications in drug delivery or materials science, knowing the solubility is essential for preparing stable and reproducible formulations.

Safety and Handling:

  • Both chloroform and dichloromethane are hazardous chemicals. All experimental work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Consult the Safety Data Sheets (SDS) for both solvents and the porphyrin before commencing any work.

Conclusion

While the qualitative solubility of 5-Monobromo-10,15,20-triphenylporphine in chloroform and dichloromethane is established, this guide highlights the current lack of quantitative data and provides a comprehensive, self-validating experimental protocol for its determination. By following the detailed methodology presented, researchers and drug development professionals can obtain the precise solubility data necessary for advancing their work with this important porphyrin intermediate. The principles and techniques outlined herein are broadly applicable to the characterization of other porphyrin derivatives, underscoring the importance of rigorous experimental validation in the chemical sciences.

References

  • Rapid Spectrophotometrical Estimation of the Concentration of Porphyrins Existing Within Human Urine. (n.d.). Google Scholar.
  • Rapid spectrophotometric quantification of urinary porphyrins and porphobilinogen as screening tool for attacks of acute porphyria - SPIE Digital Library. (2018, May 31). SPIE Digital Library. Retrieved February 23, 2026, from [Link]

  • Zuijderhoudt, F. M., Dorresteijn-de Bok, J., & Te Velde, K. (1995). Evaluation of a first-line spectrophotometric screening test for increased urine porphyrin excretion. Annals of Clinical Biochemistry, 32(2), 186-189.
  • Spectrophotometric quantification of total urinary porphyrins as a screening test for porphyrias: Threshold value revisited. (2014, August 1). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Spectrophotometric detection of metal ions by porphyrins. (n.d.). Google Scholar.
  • 5-Monobromo-10,15,20-triphenylporphine. (n.d.). Frontier Specialty Chemicals. Retrieved February 23, 2026, from [Link]

  • developing solvent-solubility prediction of tetraphenylporphyrin derivatives securing chemical-space coverage. (n.d.). ChemRxiv. Retrieved February 23, 2026, from [Link]

  • Lindsey, J. S., et al. (2011). Design and synthesis of water-soluble bioconjugatable trans-AB-porphyrins. Journal of Organic Chemistry, 76(15), 6033-6045.
  • D'Souza, F., et al. (2007). Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin. Molecules, 12(7), 1389-1398.
  • Doctorovich, F., et al. (2020). Structural characterization of the water-soluble porphyrin complexes [FeII(TPPS) (NO•)]4− and [μ-O-([FeIII(TPPS)])2]8−. Journal of Inorganic Biochemistry, 203, 110925.
  • Synthesis and characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin. (2007, July 11). MDPI. Retrieved February 23, 2026, from [Link]

  • 5-Mono(4-carboxyphenyl)-10,15,20-triphenyl porphine. (n.d.). Frontier Specialty Chemicals. Retrieved February 23, 2026, from [Link]

  • Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes. (n.d.). Sciforum. Retrieved February 23, 2026, from [Link]

  • Porphyrin chemistry pertaining to the design of anti-cancer drugs; part 2. The synthesis and in vitro tests of water-soluble porphyrins containing, in the meso positions, the functional groups: 4-methylpyridinium, or 4-sulfonatophenyl, in combination with phenyl, 4-pyridyl, 4-nitrophenyl, or 4-aminophenyl. (2001, January 1). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and characterization of 5,10,15,20-Tetrakis[3-(3,4-dichlorophenoxy)]porphyrin and some of its metal complexes. (2007, December 1). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Electronic properties of asymmetric brominated porphyrins

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of Asymmetric Brominated Porphyrins

Abstract

The deliberate introduction of asymmetry and heavy atoms like bromine into the porphyrin macrocycle is a powerful strategy for tuning its electronic landscape. This guide provides a comprehensive technical overview of the synthesis, characterization, and theoretical modeling of asymmetrically brominated porphyrins. We delve into the profound effects of bromine substitution on the molecule's spectroscopic and electrochemical signatures, explaining the causality behind these changes. Detailed experimental protocols for synthesis, cyclic voltammetry, and computational analysis are provided, alongside structured data tables and explanatory diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of these molecules for applications ranging from photodynamic therapy to molecular electronics.

Introduction: The Strategic Value of Asymmetric Bromination

Porphyrins, with their highly conjugated 18-π electron aromatic system, are fundamental chromophores in nature and technology.[1][2] Their robust structure and rich photophysical properties make them ideal scaffolds for a multitude of applications, including photodynamic therapy (PDT), catalysis, and molecular electronics.[1][3][4] However, parent porphyrins often require significant structural modification to optimize their function for a specific purpose.

Asymmetric substitution breaks the molecule's inherent symmetry, allowing for the creation of dipoles and providing specific vectors for attachment to surfaces or biological targets. Bromination, a specific form of halogenation, introduces several key perturbations to the porphyrin system:

  • Inductive Effects: As a highly electronegative atom, bromine acts as a strong electron-withdrawing group. This effect lowers the energy of the frontier molecular orbitals (HOMO and LUMO).[5][6]

  • Heavy Atom Effect: The presence of the heavy bromine atom enhances spin-orbit coupling. This facilitates intersystem crossing from the excited singlet state to the triplet state, a critical process for increasing the quantum yield of singlet oxygen—the cytotoxic agent in Type II PDT.[3]

  • Steric Effects: Bromine atoms, particularly at the β-pyrrolic positions, can induce significant distortion in the planarity of the porphyrin macrocycle.[5][7] This non-planarity can further modulate the electronic properties and prevent aggregation.[5][8]

By combining asymmetry with bromination, we can create highly tailored molecules with precisely controlled redox potentials, absorption spectra, and excited-state dynamics, making them exceptionally valuable for advanced applications.[9][10]

Synthetic Strategies: Crafting the Target Molecule

The synthesis of asymmetrically substituted porphyrins is a non-trivial challenge. Classical condensation methods, such as the Adler-Longo synthesis using two or more different aldehydes, often result in a statistical mixture of products that are difficult to separate.[11] More targeted and efficient strategies are therefore required.

A prevalent and logical approach involves the post-synthetic modification of a pre-formed, symmetrically or asymmetrically substituted porphyrin scaffold. Selective bromination is a key reaction in this process.

Logical Workflow for Synthesis and Characterization

The overall process follows a self-validating workflow where each step confirms the success of the previous one before proceeding.

G cluster_0 Synthesis & Purification cluster_1 Structural & Electronic Validation A Synthesis of Precursor Porphyrin (e.g., A2B2 or A3B type) B Selective Bromination (e.g., using NBS) A->B Precursor C Chromatographic Purification (Column Chromatography, HPLC) B->C Crude Product D Structural Confirmation (1H NMR, 13C NMR, MS) C->D Purified Sample E Spectroscopic Analysis (UV-Vis, Fluorescence) D->E Validated Structure F Electrochemical Analysis (Cyclic Voltammetry) E->F G Computational Modeling (DFT) F->G

Caption: A validated workflow for the synthesis and characterization of asymmetric brominated porphyrins.

Experimental Protocol: Selective Bromination of a 5,15-Diphenylporphyrin

This protocol describes the selective bromination at the vacant meso-positions (10, 20) of an easily accessible 5,15-diphenylporphyrin precursor. The choice of N-bromosuccinimide (NBS) as the brominating agent allows for controlled electrophilic substitution.[12]

Objective: To synthesize 10,20-dibromo-5,15-diphenylporphyrin.

Materials:

  • 5,15-Diphenylporphyrin (DPP)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), freshly distilled

  • Pyridine

  • Silica Gel for column chromatography

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolution: Dissolve 100 mg of 5,15-diphenylporphyrin in 50 mL of dry chloroform in a round-bottom flask. Add a small amount of pyridine (0.1 mL) to act as a base and scavenger for HBr produced.

  • Reagent Addition: Protect the flask from light. Add a solution of NBS (2.1 equivalents) in chloroform dropwise to the porphyrin solution while stirring at room temperature. The number of equivalents is critical; using a slight excess ensures complete reaction but a large excess can lead to over-bromination at the β-positions.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Silica, DCM/Hexanes 1:1 eluent). The product will have a slightly different Rf value than the starting material. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of acetone to consume any excess NBS.

  • Purification:

    • Wash the reaction mixture with water to remove succinimide and pyridine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a DCM/Hexanes gradient. The desired product is typically the major, most mobile colored band.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale: Using a precursor with two vacant meso-positions provides a regioselective pathway for bromination, avoiding complex isomer separation.[12] Monitoring by TLC is crucial for preventing unwanted side reactions.

Spectroscopic Properties: Probing the Electronic Transitions

UV-Visible and fluorescence spectroscopy are primary tools for investigating the electronic structure of porphyrins. The spectra are dominated by π-π* transitions within the aromatic macrocycle.[13]

The typical porphyrin absorption spectrum features an intense Soret (or B) band around 400-420 nm and several weaker Q-bands in the 500-700 nm region.[13] Bromination, due to its electron-withdrawing nature, perturbs the frontier molecular orbitals, leading to distinct and predictable changes in these spectra.

Key Observations and Causality
  • Red-Shift (Bathochromic Shift): The introduction of bromine atoms consistently leads to a red-shift in both the Soret and Q-bands.[5][14]

    • Causality: The electron-withdrawing bromine atoms lower the energy of both the HOMO and LUMO. However, the effect on the LUMO is often more pronounced than on the HOMO, resulting in a smaller HOMO-LUMO energy gap.[5] According to the equation E = hc/λ, a smaller energy gap (E) corresponds to absorption at a longer wavelength (λ).

  • Reduced Fluorescence: Brominated porphyrins typically exhibit lower fluorescence quantum yields compared to their non-brominated counterparts.[15]

    • Causality: This is a direct consequence of the "heavy atom effect." The bromine atom enhances the rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). This provides a non-radiative decay pathway that competes with fluorescence, thereby quenching it. While detrimental for imaging applications that rely on bright fluorescence, this property is highly desirable for PDT, as the long-lived triplet state is responsible for generating singlet oxygen.[3]

Data Presentation: Spectroscopic Properties
CompoundSoret Band (λ_max, nm)Q(0,0) Band (λ_max, nm)Fluorescence (λ_em, nm)Φ_F (Quantum Yield)
Asymmetric Porphyrin (A₃B)418645650, 7150.12
Brominated A₃B Porphyrin425658662, 7250.04[15]

Table 1: Representative spectroscopic data comparing a hypothetical asymmetric porphyrin with its brominated derivative in CH₂Cl₂. The red-shifts and decrease in fluorescence quantum yield (Φ_F) are characteristic effects of bromination.

Electrochemical Properties: Mapping Orbital Energies

Cyclic voltammetry (CV) is an indispensable technique for directly probing the frontier molecular orbital energies of porphyrins. It measures the potentials at which the molecule is oxidized (loses an electron) and reduced (gains an electron).

  • The first oxidation potential is correlated with the energy of the Highest Occupied Molecular Orbital (HOMO). A more positive (anodic) potential indicates that the molecule is harder to oxidize, corresponding to a lower HOMO energy level.

  • The first reduction potential is correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A more positive (less negative) potential indicates the molecule is easier to reduce, corresponding to a lower LUMO energy level.

Key Observations and Causality

Bromination renders the entire porphyrin macrocycle more electron-deficient.[5] This leads to a significant anodic (positive) shift in both the oxidation and reduction potentials.[5][14]

  • Causality: The strong inductive electron-withdrawing effect of bromine stabilizes the π-system, making it more difficult to remove an electron (oxidation) and easier to add an electron (reduction).[5][9] This tunability of redox potentials is crucial for designing molecules for electron transfer applications or for ensuring stability against photo-oxidation.[10]

Experimental Protocol: Cyclic Voltammetry of a Brominated Porphyrin

Objective: To determine the first oxidation and reduction potentials of a brominated porphyrin.

System:

  • Potentiostat: Standard three-electrode potentiostat (e.g., Autolab, CH Instruments).

  • Working Electrode: Glassy Carbon (provides a wide potential window).

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Solvent: Dichloromethane (CH₂Cl₂), electrochemical grade.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Analyte: ~1 mM solution of the brominated porphyrin.

  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

Procedure:

  • Preparation: Prepare a ~1 mM solution of the porphyrin in 0.1 M TBAPF₆/CH₂Cl₂. Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then the solvent, and dry completely. This ensures a clean, reproducible surface.

  • Blank Scan: Run a cyclic voltammogram of the solvent/electrolyte solution to establish the potential window and ensure no interfering impurities are present.

  • Analyte Scan: Add the porphyrin solution and record the cyclic voltammogram. Scan from an initial potential towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. A typical scan rate is 100 mV/s.[16]

  • Internal Referencing: After recording the analyte data, add a small amount of ferrocene to the solution and record another voltammogram.

  • Data Analysis: Measure the half-wave potentials (E½ = (E_pa + E_pc)/2) for the reversible oxidation and reduction waves of the porphyrin. Report these potentials relative to the measured E½ of the Fc/Fc⁺ couple.

Rationale: The use of a non-aqueous, aprotic solvent like CH₂Cl₂ is essential for observing the true electronic properties of the macrocycle without interference from protonation events.[5] TBAPF₆ is an ideal supporting electrolyte due to its high solubility and electrochemical stability. Referencing all potentials to the internal ferrocene standard allows for reliable comparison of data between different experiments and laboratories.[16]

Data Presentation: Electrochemical Properties
CompoundE½ (Ox₁) vs Fc/Fc⁺ (V)E½ (Red₁) vs Fc/Fc⁺ (V)HOMO-LUMO Gap (eV)
Asymmetric Porphyrin (A₃B)+0.85-1.302.15
Brominated A₃B Porphyrin+1.15[5][14]-1.05[5][14]2.20

Table 2: Representative electrochemical data showing the anodic shift in oxidation and reduction potentials upon bromination. The electrochemical HOMO-LUMO gap is calculated as the difference between the first oxidation and first reduction potentials.

Computational Modeling: Unveiling the Electronic Structure

Density Functional Theory (DFT) provides powerful insights into the electronic structure and properties of porphyrins, complementing experimental findings.[17][18] By solving approximations of the Schrödinger equation, DFT can calculate molecular geometries, orbital energies (HOMO, LUMO), and simulate UV-Vis spectra (via Time-Dependent DFT or TD-DFT).[19][20]

Workflow for DFT Analysis

A standard computational workflow is essential for obtaining reliable and physically meaningful results.

G A 1. Build Initial Structure B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation B->C Confirm True Minimum (No Imaginary Frequencies) D 4. Extract Electronic Properties (HOMO/LUMO Energies, MEP) C->D Optimized Geometry E 5. Simulate Spectrum (TD-DFT) D->E

Caption: A standard workflow for the DFT analysis of a porphyrin molecule.

Key Insights from DFT
  • Orbital Visualization: DFT allows for the visualization of the HOMO and LUMO. In typical tetraarylporphyrins, these are π-orbitals distributed across the macrocycle. Calculations confirm that bromine substitution does not fundamentally change the character of these orbitals but lowers their energy.

  • Energy Level Diagrams: DFT precisely quantifies the stabilization (lowering of energy) of the HOMO and LUMO upon bromination. This provides a theoretical basis for the observed red-shift in the UV-Vis spectrum and the anodic shifts in the redox potentials.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution. For a brominated porphyrin, the map shows a more electron-positive (blue) character on the π-system compared to the non-brominated analog, visually confirming the electron-withdrawing effect.

Impact of Bromination on Frontier Orbitals

The electron-withdrawing nature of bromine pulls electron density from the porphyrin ring, stabilizing the entire system and lowering the energy of the frontier molecular orbitals.

G cluster_0 Asymmetric Porphyrin cluster_1 Brominated Porphyrin cluster_2 LUMO1 LUMO HOMO1 HOMO LUMO2 LUMO LUMO1->LUMO2  Stabilization L1_R_anchor L1_R_anchor HOMO2 HOMO HOMO1->HOMO2  Stabilization H1_R_anchor H1_R_anchor L2_R_anchor L2_R_anchor H2_R_anchor H2_R_anchor E_high E_low E_high->E_low   H1_R_anchor->L1_R_anchor ΔE₁ H2_R_anchor->L2_R_anchor ΔE₂ (ΔE₂ < ΔE₁)

Caption: Effect of bromination on the frontier molecular orbital energies of a porphyrin.

Data Presentation: DFT Calculated Energies
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Asymmetric Porphyrin (A₃B)-5.25-2.452.80
Brominated A₃B Porphyrin-5.55-2.802.75

Table 3: Representative DFT (B3LYP/6-311G(d,p)) calculated frontier orbital energies, showing the stabilization of both orbitals and a slight reduction in the energy gap upon bromination.[19][20]

Conclusion and Future Outlook

The asymmetric bromination of porphyrins is a highly effective and rational strategy for tuning their core electronic properties. The strong inductive and heavy-atom effects of bromine lead to predictable and significant outcomes: a red-shift in absorption, quenching of fluorescence, enhanced intersystem crossing, and anodic shifts in redox potentials. These modifications are not merely academic; they directly translate to enhanced performance in applications like photodynamic therapy, where a red-shifted absorption allows for deeper tissue penetration and a high triplet state yield is paramount for generating cytotoxic singlet oxygen.[3][21]

The combination of precise synthetic protocols, detailed spectroscopic and electrochemical validation, and corroborating computational analysis provides a powerful, self-validating toolkit for the design of next-generation photosensitizers and molecular electronic components. Future work will likely focus on leveraging these principles to create multifunctional systems, where the asymmetric nature of the porphyrin is used to conjugate targeting moieties for drug delivery or to anchor the chromophore onto semiconductor surfaces for advanced photonic devices.

References

  • Pandey, R. K., & Zheng, G. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. PMC.
  • Lindsey, J. S., et al. (n.d.). Ground and Excited State Electronic Properties of Halogenated Tetraarylporphyrins: Tuning the Building Blocks for Porphyrin-based Photonic Devices. World Scientific Publishing.
  • Sankar, M., & Bhyrappa, P. (2025). Highly brominated porphyrins: synthesis, structure and their properties.
  • Soare, A., et al. (2007). Combinatorial synthesis and characterization of new asymmetric porphyrins as potential photosensitizers in photodynamic therapy. PubMed.
  • Brückner, C. (n.d.). Facile and Efficient Synthesis of Functionalized Asymmetric Porphyrins with Organolithium Reagents. Sciforum.
  • Scanlon, D. (n.d.). Synthesis of Unsymmetrically meso-Substituted Porphyrins. SciSpace.
  • Lindsey, J. S., et al. (n.d.). Ground and Excited State Electronic Properties of Halogenated Tetraarylporphyrins. Tuning the Building Blocks for Porphyrin-based Photonic Devices. Kyung Hee University.
  • Kozlowski, P. M., et al. (2024). Computational investigation of structural, electronic, and spectroscopic properties of Ni and Zn metalloporphyrins with varying anchoring groups. The Journal of Chemical Physics.
  • Silva, A. M. G., et al. (2025). A New Look at the Halogenation of Porphyrins.
  • Traylor, T. G., & Tsuchiya, S. (n.d.).
  • Juba, B. W., et al. (n.d.).
  • Crossley, M. J., & Sintic, P. J. (2024). Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes. Organic Letters.
  • Ziegler, C. J., et al. (2012). Synthesis of three asymmetric N-confused tetraarylporphyrins. PubMed.
  • Bhyrappa, P., & Sankar, M. (2006). Mixed Substituted Porphyrins: Structural and Electrochemical Redox Properties. Inorganic Chemistry.
  • de Oliveira, K. T., et al. (n.d.).
  • Senge, M. O., & Shaker, Y. M. (2022).
  • Kumar, R., et al. (2025). Tin(IV) Porphyrins Containing β-Substituted Bromines: Synthesis, Conformations, Electrochemistry and Photophysical Evaluation.
  • Bashir, Z. H., et al. (2023). Density Functional Theory Study of the Effect of Mono-Halogen Substitution on Electronic and Non-Linear Optical Properties of Porphyrin. Journal of Energy Research and Reviews.
  • Kou, J., Dou, D., & Yang, L. (2017).
  • Kadish, K. M., et al. (n.d.).
  • Röder, B., & Dsouza, S. (2021). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. MDPI.
  • Ravikanth, M., & Chandrashekar, T. K. (n.d.). Spectral and electrochemical properties of deformed short-chain basket-handle iron (III) porphyrins. Indian Academy of Sciences.
  • BenchChem. (2025). A Comparative Guide to the DFT Analysis of Brominated Polycyclic Aromatic Hydrocarbons: The Case of 1,2-Dibromopyrene. BenchChem.
  • Bouachrine, M., et al. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research.
  • Gouterman, M. (n.d.). SPECTROSCOPY OF PORPHYRINS.
  • Lindsey, J. S. (n.d.). Porphyrins as Molecular Electronic Components of Functional Devices. PMC.
  • Feng, Y., et al. (n.d.). A comparative HOMO–LUMO energy gap (eV) of the porphyrin and pyriporphyrin.
  • Berardi, S., et al. (2019). Electronic Properties of Electron-Deficient Zn(II) Porphyrins for HBr Splitting. MDPI.
  • Rosa, A., & Ricciardi, G. (n.d.).
  • Le, P. A., et al. (n.d.). Electronic energy levels of porphyrins are influenced by the local chemical environment. PMC.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 5-bromo-triphenylporphyrin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Horizons of Porphyrin Chemistry

Porphyrins and their derivatives are at the forefront of research in fields ranging from medicinal chemistry, particularly in photodynamic therapy, to materials science, where they are integral to the development of novel sensors and catalysts.[1][2] The remarkable properties of these macrocycles are intrinsically linked to their electronic structure, which can be finely tuned by introducing various functional groups at the meso-positions. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of such meso-substituted porphyrins, offering a reliable method for forming carbon-carbon bonds under relatively mild conditions.[3][4] This approach is particularly advantageous for its high functional group tolerance and the wide commercial availability of boronic acid derivatives.[4]

This guide provides detailed protocols and expert insights for the successful Suzuki-Miyaura cross-coupling of 5-bromo-10,15,20-triphenylporphyrin, a key intermediate for the synthesis of asymmetrically substituted porphyrins. By leveraging this reaction, researchers can introduce a diverse array of aryl and heteroaryl substituents at the 5-meso position, thereby creating novel porphyrin architectures with tailored photophysical and chemical properties.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[4] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-triphenylporphyrin, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing the reaction rate, yield, and purity of the final product.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura cross-coupling of 5-bromo-triphenylporphyrin. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol utilizes the widely available and effective catalyst, Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • 5-bromo-10,15,20-triphenylporphyrin

  • Arylboronic acid (1.3 - 2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3-4 equivalents)

  • Toluene and Water (e.g., 4:1 v/v) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Hexane or other suitable eluents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-10,15,20-triphenylporphyrin (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of Toluene and Water, 4:1). Add Pd(PPh₃)₄ (0.05 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 85-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting porphyrin is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with water to remove the inorganic salts. Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane. The desired product is usually the major colored band.

  • Product Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield the 5-aryl-10,15,20-triphenylporphyrin as a purple solid.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • 5-bromo-10,15,20-triphenylporphyrin

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Ethanol

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 5-bromo-10,15,20-triphenylporphyrin (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[4]

  • Solvent Addition: Add ethanol to the vial.[4]

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 30-40 minutes with stirring.[4]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[4]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: - 5-bromo-triphenylporphyrin - Arylboronic acid - Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat under Inert Atmosphere (Conventional or Microwave) C->D E Monitor by TLC D->E F Cool and Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolate Pure Product I->J

Sources

Synthesis of porphyrin dimers using 5-monobromo-10,15,20-triphenylporphine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Porphyrin Dimers via 5-Monobromo-10,15,20-Triphenylporphine

Executive Summary

This guide details the synthesis of porphyrin dimers using 5-monobromo-10,15,20-triphenylporphine (5-Br-TPP) as the primary building block. Unlike symmetric tetra-functionalized porphyrins, 5-Br-TPP offers a unique "Janus-like" asymmetry, allowing for the precise construction of dimers with defined geometries.

These protocols are critical for researchers in drug discovery (Photodynamic Therapy - PDT) and molecular electronics , where the electronic communication between porphyrin units dictates efficacy. We present two distinct methodologies:

  • Suzuki-Miyaura Cross-Coupling: For creating spacer-linked dimers (e.g., phenylene-bridged) with tunable distances.

  • Yamamoto Homocoupling: For creating directly linked meso-meso dimers with strong electronic coupling.

Strategic Pre-requisites & Causality

Before initiating synthesis, three critical factors must be addressed to ensure reproducibility and yield.

A. The Metallation Imperative
  • Observation: Free-base porphyrins (

    
    -Porphyrins) act as ligands. In palladium-catalyzed reactions, the nitrogen core of a free-base porphyrin can coordinate with the Pd(0) catalyst, poisoning it and shutting down the catalytic cycle.
    
  • Causality: To prevent catalyst deactivation and accidental metallation with copper or palladium, the porphyrin must be protected with Zinc (Zn) prior to coupling.

  • Solution: All protocols below utilize Zn(II)-5-Br-TPP . The zinc can be easily removed (demetallated) after the coupling step using dilute acid.

B. Solubility & Aggregation
  • Challenge: Porphyrin dimers, particularly planar ones, exhibit strong

    
     stacking, leading to poor solubility in standard organic solvents.
    
  • Mitigation: Reactions are conducted in solvent mixtures (Toluene/DMF) to disrupt aggregation.

C. The "Scrambling" Risk
  • Risk: Acidic conditions during synthesis can cause "scrambling" of the pyrrole subunits, destroying the specific substitution pattern.

  • Control: We utilize neutral or basic conditions for coupling and strictly controlled acid washes for demetallation.

Experimental Workflow Visualization

The following diagram illustrates the divergent pathways for synthesizing Spacer-Linked vs. Direct-Linked dimers.

PorphyrinSynthesis Start 5-Br-TPP (Free Base) ZnProtect Zn-Metallation (Zn(OAc)2 / CHCl3) Start->ZnProtect Protection ZnBrTPP Zn(II)-5-Br-TPP (Active Precursor) ZnProtect->ZnBrTPP Suzuki Suzuki Coupling (Pd(PPh3)4 / Linker) ZnBrTPP->Suzuki Path A: Spacer Yamamoto Yamamoto Coupling (Ni(cod)2 / Direct) ZnBrTPP->Yamamoto Path B: Direct SpacerDimer Spacer-Linked Dimer (Zn-Zn Form) Suzuki->SpacerDimer DirectDimer Meso-Meso Dimer (Zn-Zn Form) Yamamoto->DirectDimer Demetallation Demetallation (TFA / CHCl3) SpacerDimer->Demetallation DirectDimer->Demetallation FinalProd Final Free-Base Dimer Demetallation->FinalProd

Caption: Divergent synthesis pathways from 5-Br-TPP to porphyrin dimers via Zinc-protected intermediates.

Detailed Protocols

Protocol A: Zinc Protection (Mandatory Precursor Synthesis)

Objective: Synthesize Zn(II)-5-bromo-10,15,20-triphenylporphine to prevent catalyst poisoning.

  • Reagents:

    • 5-Monobromo-10,15,20-triphenylporphine (1 eq, 100 mg).

    • Zinc Acetate Dihydrate (

      
      ) (5 eq).
      
    • Solvent: Chloroform (

      
      ) / Methanol (
      
      
      
      ) (4:1 ratio, 20 mL).
  • Procedure:

    • Dissolve the free-base porphyrin in

      
       in a round-bottom flask.
      
    • Add a solution of Zinc Acetate in

      
       dropwise.
      
    • Reflux at 60°C for 2 hours. Monitor via UV-Vis (collapse of 4 Q-bands into 2 Q-bands indicates metallation).

    • Workup: Cool to room temperature. Wash with water (

      
       mL) to remove excess zinc salts. Dry organic layer over 
      
      
      
      .
    • Yield: Typically >95%. The product (Zn-Br-TPP) is used directly in coupling.

Protocol B: Phenylene-Linked Dimer (Suzuki-Miyaura Coupling)

Objective: Create a conjugated dimer with a 1,4-phenylene spacer.

Mechanism: Palladium-catalyzed cross-coupling between the aryl bromide (Zn-Br-TPP) and a bis-boronic acid linker.

Materials:

  • Substrate: Zn(II)-5-Br-TPP (2.2 eq).

  • Linker: 1,4-Phenylenediboronic acid (1.0 eq).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (10 mol%).
    
  • Base: Cesium Carbonate (

    
    ) (anhydrous, 5 eq).
    
  • Solvent: Toluene / DMF (anhydrous, 2:1 ratio). Note: DMF ensures solubility of the boronic acid.

Step-by-Step Methodology:

  • Degassing (Critical): Place Zn-Br-TPP, boronic acid, and base in a Schlenk flask. Evacuate and backfill with Argon (

    
    ). Add anhydrous solvents via syringe. Degas the solution by bubbling Argon for 20 minutes. Oxygen is the enemy of Pd(0).
    
  • Catalyst Addition: Add

    
     quickly against a positive pressure of Argon.
    
  • Reaction: Heat to 90°C–100°C for 24–48 hours.

    • Checkpoint: Monitor via TLC (Silica,

      
      /Hexane). The dimer will appear as a new, slower-moving spot compared to the monomer.
      
  • Workup:

    • Filter through a Celite pad to remove Palladium black.

    • Evaporate solvents under reduced pressure.

    • Redissolve in

      
       and wash with water.
      
  • Purification: Silica gel column chromatography. Elute with

    
    /Hexane (gradient 1:1 to 100% 
    
    
    
    ).
    • Note: The dimer often streaks due to aggregation. Adding 1% Pyridine to the eluent can sharpen the bands.

Protocol C: Meso-Meso Homocoupling (Yamamoto Coupling)

Objective: Create a directly linked dimer with no spacer (Osuka-type dimer).

Mechanism: Nickel(0)-mediated homocoupling of aryl halides.[1]

Materials:

  • Substrate: Zn(II)-5-Br-TPP (1 eq).

  • Reagent: Bis(1,5-cyclooctadiene)nickel(0) [

    
    ] (2.5 eq).
    
  • Ligand: 2,2'-Bipyridyl (bpy) (2.5 eq).

  • Solvent: Anhydrous DMF / Toluene (1:1).

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under strict Argon flow, mix

    
     and bipyridyl in the solvent. Heat gently (60°C) for 30 mins to generate the active purple Ni-complex.
    
  • Coupling: Add the Zn-Br-TPP (dissolved in dry toluene) to the catalyst mixture.

  • Reaction: Heat to 80°C for 12–18 hours.

  • Quenching: Cool and expose to air to oxidize the Nickel. Add dilute HCl (carefully) or

    
     solution.
    
  • Purification: Standard extraction with

    
    . Column chromatography is essential to separate the dimer from unreacted monomer (de-brominated TPP is a common byproduct).
    

Data Presentation & Characterization

ParameterMonomer (Zn-Br-TPP)Phenylene-Linked DimerMeso-Meso Dimer
Soret Band (

)
~420 nm (Sharp)~418 nm (Slightly Broad)~414 nm (Split Soret)*
Q-Bands 550, 590 nm550, 590 nm (Red Shifted)560, 600 nm (Perturbed)
1H NMR (Meso-H) Doublet (ortho-coupling)Shifted downfieldSignificant shielding effects
Solubility High (

, DCM)
ModerateLow (Aggregates)

*Note: The "Split Soret" band is the hallmark of strong excitonic coupling in meso-meso linked dimers (Osuka et al.).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Oxygen in reactionDegas solvents using freeze-pump-thaw cycles; ensure Argon atmosphere.
Catalyst Death Free-base porphyrin usedMUST use Zn-metallated precursor. Nitrogen coordinates Pd.
Insoluble Product

Stacking
Use 1% Pyridine or MeOH in the chromatography eluent to break aggregates.
Debromination

-Hydride elimination
Reduce reaction temperature; ensure anhydrous conditions.

References

  • Osuka, A., & Shimidzu, H. (1997). Meso-meso linked porphyrin arrays.[2] Angewandte Chemie International Edition in English. [Link]

  • Lindsey, J. S. (2000). Synthesis of meso-substituted porphyrins.[2][3][4][5][6][7][8] In The Porphyrin Handbook. [Link]

  • DiMagno, S. G., et al. (1993). Facile synthesis of meso-functionalized porphyrins via the Suzuki coupling reaction. The Journal of Organic Chemistry. [Link]

  • Hyslop, A. G., et al. (1998). Suzuki coupling of arylboronic acids to monomeric and dimeric porphyrins.[6] Journal of the American Chemical Society.[9] [Link]

Sources

Application Note & Protocols: Sonogashira Coupling for the Functionalization of Monobrominated Porphyrins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira cross-coupling reaction to monobrominated porphyrins. We delve into the mechanistic underpinnings of both copper-cocatalyzed and copper-free methodologies, offering field-proven insights into optimizing reaction conditions. Detailed, step-by-step protocols are provided to facilitate the synthesis of novel porphyrin-alkyne conjugates, which are pivotal building blocks for advanced materials and therapeutic agents. This guide emphasizes the causality behind experimental choices to ensure robust, reproducible, and high-yielding transformations.

Introduction: The Strategic Importance of Porphyrin Alkynylation

The Sonogashira reaction is a powerful and versatile palladium-catalyzed cross-coupling methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2][3][4] In the field of porphyrin chemistry, this reaction has become an indispensable tool. It allows for the direct extension of the porphyrin's π-conjugated system by introducing alkynyl moieties. This structural modification is critical for fine-tuning the photophysical and electronic properties of porphyrins, leading to applications in:

  • Light-Harvesting Arrays: Creating molecular wires and assemblies for artificial photosynthesis.[5]

  • Nonlinear Optical (NLO) Materials: Designing chromophores with enhanced two-photon absorption cross-sections.

  • Photosensitizers for Photodynamic Therapy (PDT): Shifting absorption bands to the near-infrared (NIR) region for deeper tissue penetration.[6]

  • Molecular Scaffolds: Building complex, well-defined architectures for drug delivery and catalysis.[7]

Monobrominated porphyrins are excellent substrates for these transformations, offering a reactive handle for selective functionalization. However, the unique chemical nature of the porphyrin macrocycle—particularly its ability to coordinate metal ions—presents specific challenges that necessitate careful optimization of reaction conditions. This guide provides the necessary expertise to navigate these challenges effectively.

Mechanistic Causality: Why Experimental Choices Matter

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates via two interconnected catalytic cycles.

The Standard Palladium/Copper Co-catalyzed Mechanism

The classical Sonogashira reaction employs a dual-catalyst system.[2][8][9]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the monobrominated porphyrin to a Pd(0) complex. The crucial C-C bond is formed during a transmetalation step where an activated alkyne is transferred from the copper co-catalyst to the palladium center. The cycle concludes with reductive elimination, which releases the final alkynyl-porphyrin product and regenerates the active Pd(0) catalyst.[1][9]

  • The Copper Cycle: The role of the copper(I) co-catalyst (typically CuI) is to activate the terminal alkyne.[8] Copper(I) coordinates to the alkyne, increasing its acidity. A base then deprotonates the alkyne to form a copper acetylide intermediate, which is the active nucleophile for the transmetalation step in the palladium cycle.[8][9]

A Critical Consideration for Porphyrins: The Copper-Free Variant

While effective for many substrates, the presence of copper(I) can be highly problematic in porphyrin chemistry for two key reasons:

  • Undesired Porphyrin Metalation: Free-base porphyrins (those without a central metal ion) are excellent ligands for copper. The CuI co-catalyst can become irreversibly inserted into the porphyrin core, leading to a significant and often inseparable side product.[1]

  • Glaser Homocoupling: Oxygen can promote the copper-mediated oxidative homocoupling of the terminal alkyne, forming a diyne byproduct.[1] This side reaction consumes the alkyne, reduces the yield of the desired product, and complicates purification.

For these reasons, copper-free Sonogashira conditions are often the superior choice for reactions involving free-base porphyrins. [1] This is a critical, field-proven insight that can save significant time and resources. For metallated porphyrins (e.g., Zn, Ni), the standard copper-cocatalyzed method can be effective, but the risk of Glaser coupling remains if the reaction is not kept scrupulously anaerobic.

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Porphyrin-Br) Pd0->OxAdd Porphyrin-Br PdII_Por Br-Pd(II)L2-Porphyrin OxAdd->PdII_Por Transmetal Transmetalation PdII_Por->Transmetal PdII_AlkPor Alkyne-Pd(II)L2-Porphyrin Transmetal->PdII_AlkPor RedElim Reductive Elimination PdII_AlkPor->RedElim RedElim->Pd0 Regenerates Catalyst Product Porphyrin-Alkyne RedElim->Product CuI Cu(I) PiComplex π-Alkyne Complex CuI->PiComplex R-C≡C-H Deprotonation Deprotonation (Base) PiComplex->Deprotonation Cu_Acetylide Cu-Acetylide Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkyne

Caption: Figure 1: Catalytic Cycles of the Sonogashira Coupling.

Optimizing Reaction Parameters: A Guide to Key Variables

Success in Sonogashira coupling of monobrominated porphyrins hinges on the careful selection and balance of several key parameters.

ParameterChoices & ConsiderationsCausality & Expert Insight
Porphyrin Substrate Monobrominated porphyrins (meso or β position). Reactivity: I > Br > Cl.[1][4]Bromo-derivatives offer a good balance of reactivity and stability. They typically require more heating than iodo-derivatives to undergo oxidative addition.[1] Porphyrin solubility can be a major issue; ensure the chosen solvent fully dissolves the substrate at the reaction temperature.[6]
Palladium Catalyst Pd(0) sources: Pd(PPh₃)₄, Pd₂(dba)₃. Pd(II) precatalysts: PdCl₂(PPh₃)₂.Pd(II) precatalysts are often more air-stable but must be reduced in situ to the active Pd(0) species. Catalyst loading is typically 1-5 mol%.
Ligand Phosphines: PPh₃, AsPh₃. Bulky/Electron-Rich: XPhos, BrettPhos.[6]The ligand stabilizes the Pd(0) center. For copper-free reactions with free-base porphyrins, AsPh₃ can be used to prevent copper contamination from interfering with the porphyrin core.[5][10] Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.[4]
Copper Co-catalyst CuI (1-10 mol%).Use with caution. Essential for the classic mechanism but should be avoided for free-base porphyrins to prevent metalation.[1]
Base Amines: Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine.The base is crucial for deprotonating the alkyne.[2][8] It also acts as a scavenger for the HBr generated during the reaction. Often used as a co-solvent or in large excess (2-10 equivalents).
Solvent Toluene, THF, DMF, or a mixture (e.g., Toluene/Et₃N).The solvent must dissolve the porphyrin, catalyst, and alkyne.[11] Non-polar solvents like toluene can sometimes give higher yields than polar aprotic solvents like DMF, potentially by preventing ligand displacement from the palladium complex.[11]
Temperature Room Temperature to 120 °C.Aryl bromides generally require heating (typically 60-100 °C) to facilitate oxidative addition.[1] Microwave-assisted protocols can significantly shorten reaction times.[12]
Atmosphere Inert atmosphere (Argon or Nitrogen).This is non-negotiable. The Pd(0) catalyst is sensitive to air. An inert atmosphere is critical to prevent catalyst oxidation and suppress the oxygen-driven Glaser homocoupling of the alkyne.[1][3]

Experimental Protocols

The following protocols provide a robust starting point. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Workflow Figure 2: General Experimental Workflow Setup 1. Reagent Setup (Dry Glassware, Inert Atmosphere) Reaction 2. Reaction Execution (Controlled Temperature) Setup->Reaction Monitor 3. Monitoring (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 4. Aqueous Workup (Quench & Extract) Monitor->Workup Upon completion Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, UV-Vis) Purify->Characterize

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Copper-Free Sonogashira Coupling of a Monobrominated Free-Base Porphyrin

This protocol is recommended for free-base porphyrins to avoid metalation.

Materials:

  • Monobrominated Porphyrin (1.0 eq)

  • Terminal Alkyne (1.5 - 2.0 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • Triphenylarsine (AsPh₃) (10 mol%)

  • Anhydrous Toluene

  • Triethylamine (Et₃N)

Procedure:

  • Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the monobrominated porphyrin (1.0 eq), Pd₂(dba)₃ (0.025 eq), and AsPh₃ (0.10 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene and triethylamine via syringe in a 4:1 ratio (v/v) to achieve a porphyrin concentration of approximately 0.01 M.

  • Degassing: Bubble argon through the solution for 15-20 minutes to ensure all oxygen is removed.

  • Reagent Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting porphyrin spot.

  • Workup: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of NaHCO₃ (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The deep color of porphyrins can make visualization on the column difficult, so careful fraction collection is essential.[13] A typical eluent system is a gradient of hexane/DCM.

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling of a Monobrominated Zinc Porphyrin

This protocol is suitable for metallated porphyrins where the central metal protects the core.

Materials:

  • Monobrominated Zinc(II) Porphyrin (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Anhydrous Toluene

  • Triethylamine (Et₃N)

Procedure:

  • Preparation: To a dry Schlenk flask, add the monobrominated zinc porphyrin (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).

  • Inerting: Seal the flask and place it under an argon atmosphere by evacuating and backfilling three times.

  • Solvent & Reagent Addition: Add anhydrous toluene and triethylamine (e.g., 4:1 v/v) via syringe, followed by the terminal alkyne (1.2 eq).

  • Degassing: Bubble argon through the reaction mixture for 15 minutes.

  • Reaction: Heat the mixture to 85 °C and stir until TLC analysis indicates complete consumption of the starting material.[14]

  • Workup: After cooling to room temperature, filter the mixture through a short plug of celite to remove insoluble salts, washing with THF or DCM.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive catalyst; insufficient temperature; poor substrate solubility.Ensure a truly inert atmosphere. Use fresh, high-quality catalyst. Increase temperature in 10 °C increments. Try a different solvent system to improve solubility.
Formation of Diyne (Glaser Product) Presence of oxygen.Rigorously degas all solvents and the reaction mixture. Ensure a positive pressure of inert gas throughout the reaction. For sensitive substrates, switch to a copper-free protocol.
Porphyrin Metalation (Free-Base) Copper(I) co-catalyst is complexing with the porphyrin.Immediately switch to the copper-free protocol (Protocol 1).
Complex Product Mixture Porphyrin decomposition; side reactions.Lower the reaction temperature. Reduce reaction time once the starting material is consumed. Ensure the purity of all starting materials.

Conclusion

The Sonogashira cross-coupling reaction is a cornerstone of modern porphyrin synthesis. By understanding the underlying mechanisms and the specific challenges posed by the porphyrin macrocycle, researchers can strategically select the appropriate conditions for their target transformation. The choice between a copper-cocatalyzed and a copper-free pathway is the most critical decision point, particularly when working with free-base porphyrins. The protocols and insights provided in this guide serve as a validated foundation for the successful synthesis of alkynyl-porphyrin conjugates, paving the way for innovations in materials science and medicine.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved February 23, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 23, 2026, from [Link]

  • The Purification of Porphyrins by SepaBeanTM machine. (n.d.). Santai Technologies. Retrieved February 23, 2026, from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Retrieved February 23, 2026, from [Link]

  • Scheme S5: Sonogashira cross-coupling reaction of alkynated porphyrin 9... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Vileno, B., et al. (2018). Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin. ChemistryOpen. Retrieved February 23, 2026, from [Link]

  • Sonogashira cross-coupling reaction - YouTube. (2020, February 14). Retrieved February 23, 2026, from [Link]

  • Leśniewska, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

  • Higashino, T., & Imahori, H. (2016). Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. Chemical Reviews. Retrieved February 23, 2026, from [Link]

  • Leśniewska, B., et al. (2025). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. Organic Letters. Retrieved February 23, 2026, from [Link]

  • Reddy, J. S., & Sankar, J. (2020). Pd-Catalyzed Cross Coupling Strategy for Functional Porphyrin Arrays. ACS Omega. Retrieved February 23, 2026, from [Link]

  • Screening of the reaction conditions for the Sonogashira coupling... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • (PDF) Organometallic C–C Coupling Reactions for Porphyrins - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Catalysis. Retrieved February 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Metallation of 5-bromo-10,15,20-triphenylporphyrin with Zinc

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Zinc Metalloporphyrins

The insertion of a metal ion into the core of a porphyrin macrocycle is a fundamental transformation that unlocks a vast landscape of chemical and photophysical properties. This application note provides a comprehensive guide to the robust and efficient metallation of 5-bromo-10,15,20-triphenylporphyrin with zinc (II) ions. Zinc porphyrins are particularly noteworthy due to their diamagnetic nature, which allows for straightforward characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, and their vibrant fluorescence, making them ideal candidates for applications in sensing, catalysis, and as building blocks for more complex supramolecular structures. The presence of a bromine atom on the porphyrin periphery offers a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the development of novel materials and therapeutics.

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding of the procedure for both novice and experienced researchers.

I. The Chemistry of Zinc Insertion: A Mechanistic Overview

The metallation of a free-base porphyrin with a zinc salt, typically zinc (II) acetate, is a coordination reaction where the two inner nitrogen protons of the porphyrin are replaced by a zinc (II) ion. The generally accepted mechanism involves the formation of an intermediate "sitting-atop" (SAT) complex, where the metal ion is positioned out of the porphyrin plane, interacting with the pyrrolic nitrogens before the final insertion and expulsion of two protons.

The choice of solvent is critical in facilitating this process. A common and effective solvent system is a mixture of a non-polar solvent like chloroform or dichloromethane (DCM) with a more polar, coordinating solvent such as methanol or dimethylformamide (DMF). The non-polar component dissolves the largely hydrophobic porphyrin, while the polar solvent helps to solubilize the zinc salt and can coordinate to the zinc ion, labilizing its ligands and promoting the reaction with the porphyrin. Elevated temperatures are typically employed to overcome the activation energy of the reaction, leading to a faster and more complete conversion to the desired zinc metalloporphyrin.

II. Experimental Protocol: Metallation of 5-bromo-10,15,20-triphenylporphyrin

This protocol details the procedure for the metallation of 5-bromo-10,15,20-triphenylporphyrin with zinc acetate.

Materials and Reagents:
ReagentFormulaMolecular Weight ( g/mol )Grade
5-bromo-10,15,20-triphenylporphyrinC₄₄H₂₉BrN₄693.64Synthesis Grade
Zinc (II) acetate dihydrateZn(CH₃COO)₂·2H₂O219.50Reagent Grade, ≥98%
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)CHCl₃ or CH₂Cl₂119.38 or 84.93ACS Grade, ≥99.5%
Methanol (CH₃OH)CH₃OH32.04ACS Grade, ≥99.8%
Silica GelSiO₂60.0860 Å, 230-400 mesh
HexaneC₆H₁₄86.18ACS Grade, ≥98.5%
Deionized WaterH₂O18.02-
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous, ≥99%
Step-by-Step Procedure:
  • Dissolution of Porphyrin: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-10,15,20-triphenylporphyrin (1 equivalent) in chloroform or dichloromethane (sufficient to fully dissolve the porphyrin, e.g., 100 mL for 100 mg of porphyrin).

  • Preparation of Zinc Acetate Solution: In a separate vial, dissolve a 10-fold molar excess of zinc (II) acetate dihydrate in a minimal amount of methanol. Using a significant excess of the zinc salt helps to drive the reaction to completion.

  • Reaction Initiation: Add the methanolic solution of zinc acetate to the stirred porphyrin solution at room temperature.

  • Reaction Progression and Monitoring: Heat the reaction mixture to a gentle reflux (for chloroform, the boiling point is approximately 61°C). The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) and UV-Vis spectroscopy.

    • TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate alongside the starting free-base porphyrin. A suitable eluent system is a mixture of hexane and dichloromethane (e.g., 1:1 v/v). The more polar zinc porphyrin will have a lower Rf value than the free-base porphyrin. The disappearance of the starting material spot indicates the completion of the reaction.

    • UV-Vis Monitoring: Periodically take a small aliquot of the reaction mixture, dilute it with chloroform, and record its UV-Vis spectrum. The characteristic four Q-bands of the free-base porphyrin in the 500-700 nm region will be replaced by two Q-bands for the zinc porphyrin, and the Soret band (around 420 nm) will typically undergo a slight red-shift and become sharper. The reaction is considered complete when no further changes in the spectrum are observed. A typical reaction time is 1-3 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash it three times with deionized water to remove the excess zinc acetate and methanol. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Column Chromatography:

While the work-up removes the bulk of the impurities, column chromatography is recommended to obtain a highly pure product.

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity. A good starting point is a mixture of hexane and dichloromethane. A typical gradient could be from 100% hexane to a 1:1 mixture of hexane and dichloromethane. The desired zinc porphyrin will elute as a distinct colored band.

  • Fraction Collection and Analysis: Collect the fractions containing the product and verify their purity by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, Zinc(II) 5-bromo-10,15,20-triphenylporphyrin, as a crystalline solid.

III. Characterization and Data Analysis

Thorough characterization is essential to confirm the successful synthesis and purity of the target compound.

UV-Visible Spectroscopy:

The insertion of zinc into the porphyrin core leads to a significant change in the electronic absorption spectrum. The symmetry of the porphyrin macrocycle increases from D₂h in the free-base to D₄h in the metalloporphyrin. This results in a simplification of the Q-band region, from four distinct peaks to two.

CompoundSoret Band (λₘₐₓ, nm)Q-Bands (λₘₐₓ, nm)
5-bromo-10,15,20-triphenylporphyrin~419~515, 550, 590, 645
Zinc(II) 5-bromo-10,15,20-triphenylporphyrin~422~550, 590

Note: The exact positions of the absorption maxima can vary slightly depending on the solvent used.

¹H NMR Spectroscopy:

The incorporation of the diamagnetic Zn²⁺ ion into the porphyrin core results in characteristic shifts in the ¹H NMR spectrum. The most notable change is the disappearance of the upfield signal corresponding to the inner N-H protons of the free-base porphyrin (typically around -2.8 ppm). The signals for the β-pyrrolic and phenyl protons will also experience shifts due to the change in the electronic environment. The overall spectrum of the zinc porphyrin will be sharp and well-resolved.

IV. Visualization of the Workflow and Chemical Transformation

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_porphyrin 1. Dissolve Porphyrin in Chloroform prepare_zn_sol 2. Prepare Zn(OAc)₂ in Methanol mix_reactants 3. Combine Solutions prepare_zn_sol->mix_reactants reflux 4. Reflux & Monitor (TLC, UV-Vis) mix_reactants->reflux wash 5. Aqueous Wash reflux->wash dry 6. Dry Organic Layer wash->dry evaporate 7. Remove Solvent dry->evaporate column_chrom 8. Column Chromatography evaporate->column_chrom collect_fractions 9. Collect & Combine Pure Fractions column_chrom->collect_fractions final_product 10. Final Product collect_fractions->final_product

Caption: Experimental workflow for the synthesis of Zinc(II) 5-bromo-10,15,20-triphenylporphyrin.

Chemical Transformation Diagram

Caption: Overall chemical reaction for the metallation of the porphyrin.

V. Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating through in-process monitoring.

  • TLC Analysis: The clear separation and disappearance of the starting material on the TLC plate provide a direct visual confirmation of the reaction's progression and completion.

  • UV-Vis Spectroscopy: The distinct and predictable changes in the absorption spectrum serve as a quantitative measure of the conversion from the free-base to the zinc-metallated porphyrin. The presence of isosbestic points during the reaction indicates a clean conversion with minimal side products.

  • ¹H NMR Spectroscopy: The final ¹H NMR spectrum provides unambiguous proof of the product's identity, with the absence of the N-H proton signal being a key diagnostic feature.

By employing these analytical techniques at various stages, the researcher can be confident in the identity and purity of the synthesized Zinc(II) 5-bromo-10,15,20-triphenylporphyrin.

VI. Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Zinc(II) 5-bromo-10,15,20-triphenylporphyrin. By understanding the underlying chemical principles and diligently following the outlined procedure and characterization steps, researchers can confidently prepare this valuable compound for a wide range of applications in materials science, medicine, and beyond. The strategic placement of the bromine atom opens up avenues for further derivatization, making this metalloporphyrin a versatile platform for innovation.

VII. References

  • Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A SIMPLIFIED SYNTHESIS FOR MESO-TETRAPHENYLPORPHINE. The Journal of Organic Chemistry, 32(2), 476–476. [Link]

  • Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(5), 827–836. [Link]

  • Buchler, J. W. (1978). Synthesis and properties of metalloporphyrins. In D. Dolphin (Ed.), The Porphyrins (Vol. 1, pp. 389-483). Academic Press. [Link]

  • Gouterman, M. (1978). Optical spectra and electronic structure of porphyrins and related rings. In D. Dolphin (Ed.), The Porphyrins (Vol. 3, pp. 1-165). Academic Press. [Link]

  • Kadish, K. M., Smith, K. M., & Guilard, R. (Eds.). (2000). The Porphyrin Handbook, Volumes 1-10. Academic Press. [Link]

  • DiMagno, S. G., Lin, V. S.-Y., & Therien, M. J. (1993). Facile Elaboration of Porphyrins via Metal-Mediated Cross-Coupling. The Journal of Organic Chemistry, 58(22), 5983–5993. [Link]

  • Shanmugathasan, S., Edwards, C., & Boyle, R. W. (2000). Advances in the synthesis of porphyrins and their analogues for applications in photodynamic therapy. Journal of Porphyrins and Phthalocyanines, 4(3), 229-243. [Link]

Precision Synthesis of Donor-Acceptor Porphyrin Arrays via Monobromo Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Synthetic Chemists, Materials Scientists, Drug Development Professionals

Executive Summary: The Architecture of Artificial Photosynthesis

The construction of donor-acceptor (D-A) porphyrin arrays represents the frontier of molecular electronics and artificial light-harvesting systems. Unlike statistical polymerization, which yields polydisperse mixtures, stepwise synthesis using monobromo-porphyrin precursors allows for the discrete, modular assembly of dyads, triads, and higher-order oligomers.

This guide details the precision engineering of these arrays. By utilizing 5-bromo-10,15,20-triarylporphyrin as a "living" building block, researchers can direct the flow of excited-state energy (singlet-singlet transfer) or charge (electron transfer) with angstrom-level control.

Strategic Workflow: The Monobromo Gateway

The synthesis relies on a "building block" approach. The core logic is to desymmetrize a porphyrin core (usually meso-tetraphenylporphyrin, TPP) via mono-functionalization, preventing the formation of polymerized "tars" common in di- or tetra-bromo routes.

Logical Pathway Diagram

PorphyrinSynthesis Start Symmetric Porphyrin (TPP) Bromination Regioselective Bromination (NBS) Start->Bromination Kinetic Control MonoBromo Monobromo-Porphyrin (Key Precursor) Bromination->MonoBromo Purification Branch Coupling Strategy MonoBromo->Branch Suzuki Suzuki-Miyaura (Direct/Phenyl Link) Branch->Suzuki Boronic Ester Partner Sonogashira Sonogashira (Ethynyl Link) Branch->Sonogashira Alkyne Partner Array Donor-Acceptor Array (ZnP-H2P) Suzuki->Array Sonogashira->Array

Figure 1: Strategic workflow for converting symmetric porphyrins into functional arrays via the monobromo gateway.

Module 1: Synthesis of the Monobromo Precursor

The most critical step is the kinetic control of bromination. Over-bromination leads to inseparable mixtures of di- and tri-bromo species.

Protocol: Regioselective Monobromination of TPP

Objective: Synthesize 5-bromo-10,15,20-triphenylporphyrin (


).

Reagents:

  • meso-Tetraphenylporphyrin (TPP) [Free base or Zn-metallated]

  • N-Bromosuccinimide (NBS) - Recrystallized from water before use.

  • Chloroform (CHCl

    
    ) - Ethanol-stabilized is acceptable.[1]
    
  • Acetone (for quenching).

Step-by-Step Methodology:

  • Dissolution: Dissolve TPP (1.0 eq, e.g., 500 mg) in CHCl

    
     (150 mL). The solution must be dilute (< 5 mM) to minimize aggregation-induced side reactions.
    
  • Thermal Equilibration: Cool the solution to 0°C in an ice bath.

    • Expert Insight: While some protocols suggest Room Temperature (RT), 0°C significantly improves the mono/di selectivity ratio by slowing the reaction kinetics [1].

  • Stoichiometric Addition: Dissolve NBS (0.8 eq) in a minimal amount of CHCl

    
    . Add this solution dropwise over 20 minutes.
    
    • Critical Check: Never use excess NBS. It is better to recover unreacted starting material than to separate di-bromo byproducts.

  • Monitoring: Stir for 1–2 hours. Monitor via TLC (Silica, Toluene/Hexane 1:1). The monobromo product (

    
    ) will appear slightly below the starting material (
    
    
    
    ).
  • Quenching: Add acetone (20 mL) to quench any remaining radical species.

  • Purification:

    • Evaporate solvent.

    • Perform Flash Column Chromatography (Silica gel). Elute with Hexane/DCM (variable gradient).

    • Self-Validation: The product should exhibit a split Soret band in UV-Vis or a distinct mass shift (M+ + 79/81 Da) in MALDI-TOF.

Module 2: The Coupling Engine (Array Assembly)

Once the monobromo "handle" is installed, two primary pathways exist to attach the Acceptor unit.

Comparative Analysis of Coupling Strategies
FeatureSuzuki-Miyaura CouplingSonogashira Coupling
Linker Type Direct (meso-meso) or PhenylEthynyl (Rigid Rod)
Conjugation Moderate (Twisted geometry)High (Planar geometry)
Key Reagent Boronic Acid/Ester PorphyrinEthynyl Porphyrin
Catalyst Pd(PPh

)

or Pd(dppf)Cl

Pd

(dba)

+ AsPh

Major Risk De-borylation of partnerCopper Insertion (in free bases)
Protocol A: Copper-Free Sonogashira Coupling

Context: Standard Sonogashira uses CuI as a co-catalyst. However, copper avidly inserts into free-base porphyrins (H


P), destroying the D-A electronic structure. A Copper-Free  variant is mandatory when using free-base porphyrins [2].

Reagents:

  • Monobromo-porphyrin (Donor precursor)

  • Ethynyl-porphyrin (Acceptor precursor)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0))
  • Ligand: AsPh

    
     (Triphenylarsine) - Provides the "soft" ligation needed for Cu-free cycles.
    
  • Base: Triethylamine (Et

    
    N)
    
  • Solvent: THF (Dry, oxygen-free)

Methodology:

  • Degassing (Crucial): Place solid porphyrins, Pd

    
    (dba)
    
    
    
    (15 mol%), and AsPh
    
    
    (120 mol%) in a Schlenk flask. Cycle vacuum/Argon 3 times. Oxygen irreversibly poisons the Pd(0) species and quenches porphyrin excited states.
  • Solvation: Add degassed THF and Et

    
    N (5:1 ratio) via syringe.
    
  • Reaction: Heat to 60°C for 12–24 hours.

    • Visual Check: The solution will darken significantly as the conjugated array forms.

  • Work-up: Pass through a short silica plug to remove Pd black.

Protocol B: Suzuki-Miyaura Coupling (Meso-Meso Linked)

Context: For creating directly linked arrays with orthogonal geometry (minimizing electronic coupling in the ground state but allowing energy transfer).

Reagents:

  • Monobromo-ZnP

  • Porphyrin-boronic ester (BPin)

  • Catalyst: Pd(PPh

    
    )
    
    
    
  • Base: Cs

    
    CO
    
    
    
    (anhydrous)
  • Solvent: Toluene/DMF (2:1)

Methodology:

  • Dry Conditions: Water promotes protodeboronation (stripping the boron without coupling). Use anhydrous Cs

    
    CO
    
    
    
    and dry solvents [3].
  • Temperature: Heat to 90–100°C. Steric hindrance at the meso position requires higher energy than standard aryl couplings.

  • Purification Note: Separation of homocoupled byproducts (A-A) from the desired heterocoupled product (A-B) is challenging; Size Exclusion Chromatography is often required (see Sec 5).

Module 3: Purification & Characterization

Purifying high-molecular-weight porphyrin arrays is the "bottleneck" of this chemistry. Silica gel often causes irreversible adsorption or streaking.

The "Insider" Technique: Size Exclusion Chromatography (SEC)

Unlike silica (polarity-based), SEC separates by hydrodynamic volume.

  • Stationary Phase: Bio-Beads S-X1 (polystyrene-divinylbenzene).

  • Mobile Phase: THF or Toluene.

  • Advantage: Gentle, gravity-fed separation that preserves labile arrays and separates oligomers (dimer vs. monomer) efficiently [4].

Characterization Checklist
  • 1H NMR: Look for the disappearance of the

    
    -pyrrolic protons adjacent to the bromine and the appearance of symmetry breaking.
    
  • MALDI-TOF MS: The gold standard. Use a matrix of dithranol or DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) to prevent fragmentation.

  • Steady-State Fluorescence:

    • Validation: In a ZnP-H

      
      P dyad, exciting the ZnP (Donor) at ~550 nm should result in emission exclusively from the H
      
      
      
      P (Acceptor) at ~650/720 nm, indicating efficient energy transfer.

Mechanism of Copper-Free Coupling[2]

Understanding the catalytic cycle is vital for troubleshooting low yields.

SonogashiraMechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Porph-Br Coord Alkyne Coordination (Ar-Pd-Br + H-C≡C-R) OxAdd->Coord + Alkyne Deprot Deprotonation (Amine Assisted) Coord->Deprot - HBr (Et3N) RedElim Reductive Elimination (Product Release) Deprot->RedElim Trans-Cis Isom. RedElim->Pd0 Regenerate Cat.

Figure 2: Catalytic cycle of Cu-free Sonogashira coupling. Note that the amine (Et3N) acts directly in the deprotonation step, bypassing the need for Copper acetylide formation.

References

  • Lindsey, J. S. (2010).[2] Synthetic routes to meso-patterned porphyrins.[1][2][3][4][5][6][7] Accounts of Chemical Research, 43(2), 300-311.[2] Link

  • Banda, V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4160–4165. Link

  • Senge, M. O. (2020). Pd-Catalyzed Cross Coupling Strategy for Functional Porphyrin Arrays. Accounts of Chemical Research, 53(11), 2636–2647. Link

  • Anderson, H. L. (2019). Tuning the Circumference of Six-Porphyrin Nanorings. Journal of the American Chemical Society, 141(22), 8960–8969. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Porphyrin Separation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Mono-bromo and Di-bromo Triphenylporphyrin (TrPP/TPP) Mixtures

Ticket ID: POR-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Separating mono-brominated and di-brominated porphyrins is notoriously difficult due to the "Porphyrin Paradox": these molecules are large and hydrophobic (leading to aggregation/streaking), yet the difference between a hydrogen atom and a bromine atom represents a very minor change in overall polarity relative to the massive macrocycle.[2]

This guide moves beyond standard textbook chromatography. We utilize "Dry Loading" to bypass solubility limits and "Solvent Tuning" to exploit the subtle polarizability differences of the bromine substituent.[2]

Module 1: Troubleshooting Chromatography (The "Streaking" Issue)

User Query:

"I am running a silica column using DCM/Hexane. The bands are broad, they streak down the column, and the mono- and di-bromo fractions overlap significantly.[1][2][3] How do I fix the resolution?"

Root Cause Analysis:
  • Aggregation: Porphyrins form

    
    -
    
    
    
    stacks in non-polar solvents (like Hexane), causing them to "drag" or streak rather than elute as tight bands.[1][2][3]
  • Solvent Mismatch: DCM (Dichloromethane) is often too strong (polar) to resolve the subtle difference between mono- and di-bromo species.[1][2] It elutes everything too fast.

  • Acidic Silica: Commercial silica is slightly acidic.[1][2][3] Porphyrins can protonate at the inner nitrogens, sticking to the silica and causing tailing.[1][2][3]

Solution Protocol: The "Toluene Switch"

Switch from a DCM/Hexane system to a Toluene/Heptane (or Cyclohexane) system.[1][2] Toluene is aromatic; it interacts with the porphyrin


-system, effectively "solvating" the stacks and reducing aggregation better than DCM.[1][2][3]

Optimized Gradient Protocol:

  • Equilibration: Pack column with 100% Heptane (or Hexane).[1][2]

  • Elution:

    • 0–10% Toluene: Elutes unreacted starting material (Triphenylporphyrin).[1][2]

    • 20–40% Toluene: Elutes Mono-bromo product.[1][2]

    • 50–70% Toluene: Elutes Di-bromo product.[1][2]

    • Note: If the porphyrin sticks, add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[2][3]

Data: Relative Retention Factors (


) on Silica 
Compound Solvent System A (DCM:Hex 1:1) Solvent System B (Tol:Hex 1:1) Resolution Quality
Unreacted Porphyrin 0.65 0.55 High
Mono-Bromo 0.60 0.45 Medium

| Di-Bromo | 0.55 | 0.38 | Medium |[1][2]

Critical Insight: In System B (Toluene), the separation factor (


) is larger because the bromine atom's polarizability interacts differently with the aromatic solvent compared to the chlorinated solvent.[2]

Module 2: Solubility & Loading (The "Precipitation" Issue)

User Query:

"My sample dissolves in DCM but precipitates when I try to load it onto the column with Hexane. If I load with pure DCM, it ruins the separation at the top."

Root Cause Analysis:

Porphyrins have poor solubility in the non-polar mobile phases required for separation.[1][2][3][4] "Wet loading" with a strong solvent (DCM) creates a "polarity plug" that carries the sample too far down the column before separation begins, destroying resolution.[1][2]

Solution Protocol: The Dry Loading Technique

You must use dry loading to decouple solubility from chromatography.[1][2][3]

Step-by-Step Workflow:

  • Dissolve: Dissolve the crude mixture in the minimum amount of DCM (where it is highly soluble).

  • Adsorb: Add dry silica gel to this solution.[1][2][3] Ratio: 1 gram of crude porphyrin : 5 grams of silica.[1][2][3]

  • Evaporate: Rotary evaporate the mixture until it is a fine, dry, free-flowing powder. Ensure no DCM smell remains.

  • Load: Pour this powder carefully onto the top of your pre-packed column.

  • Cap: Add a layer of sand (1 cm) on top to prevent disturbing the bed.[1][2]

Visual Workflow: Loading Strategy

LoadingStrategy start Start: Crude Porphyrin Mixture solubility_check Check Solubility in Mobile Phase (e.g., 20% Toluene) start->solubility_check soluble Soluble (>10 mg/mL) solubility_check->soluble Yes insoluble Insoluble / Precipitates solubility_check->insoluble No wet_load Method A: Wet Loading (Dissolve in mobile phase) soluble->wet_load dry_load Method B: Dry Loading (Adsorb to Silica -> Rotovap) insoluble->dry_load column_run Run Column (Gradient Elution) wet_load->column_run dry_load->column_run

Caption: Decision matrix for selecting the loading technique. For brominated porphyrins, Dry Loading (Red Path) is recommended 90% of the time to maximize resolution.[1][2]

Module 3: Advanced Separation (When Silica Fails)

User Query:

"I need >99% purity for biological testing. The silica column gets me to 95%, but there is still a trace of di-bromo in my mono-bromo fraction."

Root Cause Analysis:

Silica gel relies on adsorption polarity.[1][2][3] The bromine atom adds lipophilicity but also polarizability.[1][2][3] Sometimes these factors cancel out on silica.[1][2][3]

Solution Protocol: Recycling GPC or C18 Reverse Phase

Option A: Recycling GPC (Gel Permeation Chromatography) [1][2]

  • Why: GPC separates by size/hydrodynamic volume.[1][2][3] While Br is small, the "Recycling" method runs the sample through the column multiple times (cycles) without consuming solvent.[2][3]

  • Setup: JAIGEL-2H/2.5H columns using Chloroform as eluent.

  • Result: After 3-4 cycles, the slightly heavier Di-bromo species will pull away from the Mono-bromo.[1][2]

Option B: Reverse Phase HPLC (C18)

  • Why: C18 separates based on hydrophobicity.[1][2][3] The Di-bromo species is significantly more hydrophobic than the Mono-bromo.[1][2]

  • Column: C18 Preparative Column (e.g., 5µm particle size).

  • Solvent System:

    • Solvent A: Methanol (or Acetonitrile)[1][2][5]

    • Solvent B: THF (Tetrahydrofuran) - Crucial for solubility[1][2]

    • Gradient: Start 80% A / 20% B

      
       100% B over 30 mins.
      
  • Elution Order (Reverse Phase):

    • Unreacted TPP (Most Polar)[1][2]

    • Mono-Bromo TPP[1][2]

    • Di-Bromo TPP (Most Hydrophobic/Retained)[1][2]

Module 4: Verification (How to confirm purity)

User Query:

"The spots look identical on TLC. How do I confirm which fraction is which?"

Diagnostic Protocol

Do not rely on UV-Vis alone; the Soret band shift caused by one bromine atom is negligible (1-3 nm).[1][2]

  • MALDI-TOF MS (The Gold Standard):

    • Look for the isotope pattern.[1][2][3] Bromine has two isotopes (

      
       and 
      
      
      
      ) in a near 1:1 ratio.[1][2]
    • Mono-bromo: Doublet peak pattern (M, M+2) with equal intensity.[1][2][3]

    • Di-bromo: Triplet peak pattern (M, M+2, M+4) in a 1:2:1 ratio.[1][2][3]

  • Proton NMR (

    
    H-NMR): 
    
    • Symmetry Breaking: Unsubstituted TPP has a singlet at

      
      8.85 ppm (beta-pyrrole).[1][2]
      
    • Mono-bromo: The symmetry is broken.[1][2] You will see a complex splitting pattern in the beta-pyrrole region (

      
       multiplets).[1][2][3]
      
    • Di-bromo: Depending on the isomer (adjacent vs. opposite), the splitting pattern simplifies again but remains distinct from the mono-species.[1][2]

References

  • Lindsey, J. S., et al. "Investigation of the Synthesis of meso-Porphyrins."[1][2][3] The Journal of Organic Chemistry, vol. 52, no.[1][2][3] 5, 1987.[1][2][3]

  • Feng, X., & Senge, M. O. "One-pot synthesis of functionalized porphyrins."[1][2][3] Tetrahedron, vol. 56, no.[1][2][3] 4, 2000. (Describes bromination control).

  • Santai Technologies. "Purification of Porphyrins by Automated Flash Chromatography."[1][2][3][6] Application Note, 2019. (Details the dry-loading vs wet-loading efficiency).

  • Nyman, M., et al. "Recycling GPC for the Separation of Porphyrin Isomers."[1][2][3] Journal of Chromatography A, vol. 1216, 2009.[1][2][3] [1][2]

Sources

Technical Support Center: Controlling Regioselectivity in Porphyrin Bromination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for porphyrin bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective bromination of porphyrin macrocycles. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to achieve your desired substitution patterns with higher yields and purity.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during your porphyrin bromination experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in mechanistic principles.

Question 1: I am trying to achieve monobromination at a β-pyrrolic position, but I'm getting a mixture of polybrominated products and unreacted starting material. How can I improve the selectivity for the mono-substituted product?

Answer:

This is a classic challenge in porphyrin chemistry, as the multiple reactive sites on the macrocycle make selective functionalization difficult.[1][2] The key is to precisely control the reaction conditions to favor the initial electrophilic attack while minimizing subsequent brominations.

Potential Causes & Solutions:

  • Incorrect Stoichiometry of Brominating Agent: Using even a slight excess of the brominating agent (like N-Bromosuccinimide - NBS) can lead to the formation of di-, tri-, and even higher brominated species.

    • Solution: Carefully control the stoichiometry. Start with a substoichiometric amount of NBS (e.g., 0.8-0.95 equivalents) relative to your porphyrin. This ensures that the porphyrin is in excess, increasing the statistical likelihood of the brominating agent reacting with an unbrominated macrocycle. Titrate the NBS solution if its purity is uncertain.

  • Reaction Temperature is Too High: Higher temperatures increase the reaction rate but often decrease selectivity, leading to over-bromination.

    • Solution: Perform the reaction at a lower temperature. For many porphyrins, especially meso-tetraarylporphyrins, starting the reaction at 0 °C or even -20 °C can significantly improve selectivity for monobromination.[3] A gradual warm-up to room temperature might be necessary for less reactive substrates.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with correct stoichiometry, can lead to the slow formation of polybrominated byproducts.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or UV-Vis spectroscopy. The Soret band of the porphyrin will red-shift upon bromination; this change can be used to track the reaction's progress. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent.

    • Solution: Chloroform (CHCl₃) or carbon tetrachloride (CCl₄) are common solvents for NBS bromination.[3] Using a solvent in which the product is slightly less soluble than the starting material can sometimes help to selectively precipitate the monobrominated product, effectively removing it from further reaction.

Workflow for Optimizing Monobromination:

G cluster_start Start: Low Yield of Monobrominated Porphyrin cluster_stoichiometry Step 1: Stoichiometry Control cluster_temp Step 2: Temperature Control cluster_time Step 3: Time Management cluster_end Outcome start Problem: Mixture of products stoich Use 0.9 eq. NBS start->stoich check1 Monitor by TLC/UV-Vis stoich->check1 temp Lower temperature to 0°C check1->temp If still a mixture check2 Monitor reaction progress temp->check2 time Quench reaction upon SM consumption check2->time If over-bromination occurs check3 Analyze product mixture time->check3 end_success Improved yield of monobrominated product check3->end_success Success end_fail Still a mixture? Consider continuous flow check3->end_fail Failure

Caption: Troubleshooting workflow for improving monobromination selectivity.

Question 2: I am observing bromination at the meso-positions when I am targeting the β-pyrrolic positions. How can I direct the reaction to the β-positions?

Answer:

The regioselectivity between the meso and β-positions is governed by a delicate interplay of electronic and steric factors of the porphyrin substrate.[4][5]

Key Factors & Solutions:

  • Electronic Effects of Meso-Substituents: Electron-withdrawing groups at the meso-positions (e.g., pentafluorophenyl groups) deactivate the meso-positions towards electrophilic attack, thereby promoting bromination at the more electron-rich β-pyrrolic positions.[6] Conversely, electron-donating groups at the meso-positions can activate them.

    • Solution: If your porphyrin has unsubstituted meso-positions or is substituted with electron-donating groups, achieving exclusive β-bromination can be challenging. For future syntheses, consider using meso-aryl aldehydes with electron-withdrawing substituents.

  • Steric Hindrance: Bulky substituents at the meso-positions can sterically hinder the approach of the brominating agent to the meso-carbons, favoring attack at the less hindered β-positions.[4][7]

    • Solution: This is an inherent property of your starting material. Porphyrins like 5,10,15,20-tetraphenylporphyrin (TPP) and its derivatives are sterically hindered at the meso-positions, making them ideal substrates for β-bromination.[4]

  • Porphyrin Core Metalation: The presence of a metal in the porphyrin core can influence the electron density distribution. Metals with d-electron back-bonding capabilities (e.g., Ni(II), Cu(II)) can decrease the electron density of the macrocycle, sometimes enhancing the relative reactivity of the β-positions.[8]

    • Solution: If you are working with a free-base porphyrin, consider metalating it prior to bromination. Copper(II) is often a good choice as it stabilizes the porphyrin during the reaction and can be easily removed later under acidic conditions if the free-base is desired.[8]

Decision Tree for Achieving β-Bromination:

G start Goal: β-Bromination q1 Are meso-positions substituted with bulky/electron-withdrawing groups? start->q1 action1 Proceed with direct bromination (e.g., NBS in CHCl3). High probability of β-selectivity. q1->action1 Yes q2 Are meso-positions unsubstituted or have electron-donating groups? q1->q2 No a1_yes Yes a1_no No action2 Meso-bromination is competitive. Consider metalating the porphyrin (e.g., with Cu(II) or Ni(II)) to favor β-substitution. q2->action2 Yes a2_yes Yes a2_no No (Contradiction) action3 If selectivity is still poor, redesign synthesis with appropriate meso-substituted precursors. action2->action3

Caption: Decision-making process for directing bromination to β-positions.

Question 3: My reaction is sluggish and gives a low yield, even after a long reaction time. What can I do to improve the conversion?

Answer:

A sluggish reaction indicates that the porphyrin macrocycle is deactivated towards electrophilic substitution or that the brominating agent is not sufficiently reactive under the chosen conditions.

Potential Causes & Solutions:

  • Deactivating Substituents: The presence of multiple electron-withdrawing groups on the porphyrin core (e.g., perhalogenated porphyrins) significantly reduces the nucleophilicity of the macrocycle, making electrophilic substitution difficult.

    • Solution: A more potent brominating system may be required. While NBS is a good starting point, using molecular bromine (Br₂) in a suitable solvent can be more effective for deactivated systems.[3] Caution: Br₂ is highly toxic and corrosive, and reactions with it can be less selective.[3] Always work in a well-ventilated fume hood with appropriate personal protective equipment. Another approach is to increase the reaction temperature, but this must be balanced against the risk of reduced selectivity and degradation.

  • Purity of Reagents and Solvents: Impurities, especially water, can interfere with the reaction. NBS, in particular, can be sensitive to moisture.

    • Solution: Ensure your NBS is freshly recrystallized or purchased from a reputable supplier. Use anhydrous solvents.

  • Light Sensitivity of NBS: N-Bromosuccinimide can decompose in the presence of light, which can initiate unwanted radical side reactions instead of the desired electrophilic substitution.[3][9]

    • Solution: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Insufficient Activation of Brominating Agent: For some less reactive substrates, the brominating agent itself might require activation.

    • Solution: The addition of a catalytic amount of a Lewis acid or a protic acid can sometimes enhance the electrophilicity of the bromine source. However, this approach should be used with caution as it can also lead to porphyrin degradation or demetalation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for regioselectivity in porphyrin bromination?

The primary mechanism for porphyrin bromination is electrophilic aromatic substitution.[6] The porphyrin macrocycle acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br⁺ generated from NBS or Br₂). The regioselectivity is determined by the relative electron density and steric accessibility of the meso versus β-positions.

  • Electronic Control: In an unsubstituted porphyrin, the meso positions are generally more electron-rich and thus more reactive towards electrophiles. However, substituents dramatically alter this. Electron-withdrawing groups at the meso-positions pull electron density away, making the β-positions the most nucleophilic sites.[6]

  • Steric Control: Bulky groups at the meso-positions physically block the approach of the brominating agent, making the more accessible β-positions the preferred site of attack.[4][7]

Q2: Should I use N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

The choice depends on your substrate and desired outcome. The following table summarizes the key differences:

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Selectivity Generally more selective, especially for monobromination.[3]Highly reactive, often leading to lower selectivity and over-bromination.[3]
Handling Crystalline solid, easier and safer to handle.[9]Highly toxic, corrosive, and volatile liquid requiring extreme caution.[3]
Reactivity Moderately reactive, suitable for most activated and neutral porphyrins.Very reactive, often necessary for highly deactivated porphyrins.
Primary Use Case Regioselective mono- and di-bromination of moderately reactive porphyrins.Perbromination or bromination of electron-deficient porphyrins.

Q3: How can I achieve perbromination of my porphyrin?

Perbromination (bromination of all available meso and/or β-positions) requires harsh conditions to overcome the deactivating effect of the bromine atoms added in each successive step.

  • Methodology: Typically, a large excess of molecular bromine (Br₂) is used, often in a solvent like chloroform or carbon tetrachloride, sometimes with the addition of pyridine.[10] For β-octabromination of meso-tetraarylporphyrins, using an excess of NBS in a high-boiling solvent like o-dichlorobenzene at reflux may also be effective.[8]

  • Substrate Considerations: Metalated porphyrins (especially Cu(II) complexes) are often used for perbromination as they are more stable under the harsh reaction conditions.[8]

Q4: I have successfully synthesized my bromoporphyrin. What are the best practices for purification?

Purification of brominated porphyrins can be challenging due to the similar polarities of the starting material and the various brominated products.

  • Chromatography: Column chromatography on silica gel is the most common method.[11]

    • Solvent System: A non-polar eluent system, such as dichloromethane/hexanes or chloroform/hexanes, is typically used. A gradual increase in the polarity is necessary to elute the products.

    • Fraction Collection: The different brominated species often have distinct colors on the column (though this can be subtle). Collect small fractions and analyze them by TLC and UV-Vis spectroscopy.

  • Recrystallization: If the desired product is obtained in reasonable purity after chromatography, recrystallization from a solvent system like chloroform/methanol or dichloromethane/hexanes can be an effective final purification step.

  • Automated Flash Chromatography: For difficult separations, automated flash chromatography systems can offer better resolution and reproducibility compared to manual column chromatography.[11]

Section 3: Experimental Protocols

Protocol 1: Regioselective Monobromination of 5,10,15,20-Tetraphenylporphyrin (TPP) at a β-Position

This protocol is optimized for the synthesis of 2-bromo-5,10,15,20-tetraphenylporphyrin.

  • Preparation: Dissolve 5,10,15,20-tetraphenylporphyrin (1.0 eq) in anhydrous chloroform (CHCl₃) in a round-bottom flask wrapped in aluminum foil.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.95 eq) in a minimal amount of anhydrous CHCl₃. Add this solution dropwise to the cooled porphyrin solution over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (eluent: e.g., 1:1 dichloromethane/hexanes). The product spot should appear below the starting material spot and will have a slightly different color. Also, monitor the Soret band in the UV-Vis spectrum, which should show a red shift of a few nanometers.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a few drops of acetone or cyclohexene to consume any excess NBS.

  • Work-up: Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane/hexanes gradient.

Protocol 2: Dibromination of 5,15-Diphenylporphyrin at the meso-Positions

This protocol is designed for the synthesis of 10,20-dibromo-5,15-diphenylporphyrin.

  • Preparation: Dissolve 5,15-diphenylporphyrin (1.0 eq) in anhydrous chloroform (CHCl₃). Add pyridine (2.0-3.0 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of NBS (2.1 eq) in CHCl₃ dropwise to the reaction mixture. The presence of pyridine helps to scavenge the HBr byproduct and can enhance selectivity for meso-substitution in this class of porphyrins.[8]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Work-up and Purification: Follow the quenching, work-up, and purification steps outlined in Protocol 1. The desired dibrominated product is significantly less polar than the starting material.

References

  • Nam, W. (2007). High-Valent Iron(IV)-Oxo Porphyrins in Oxygenation Reactions. Accounts of Chemical Research, 40(7), 522-531. [Link]

  • Liu, W., & Groves, J. T. (2015). Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions. Chemical Science, 6(10), 5893-5898. [Link]

  • Wiehe, A., Ryppa, C., & Senge, M. O. (2002). A Practical Synthesis of Meso-monosubstituted, β-Unsubstituted Porphyrins. Organic Letters, 4(22), 3807-3809. [Link]

  • Funatsu, K., Imamura, T., Fujimoto, A., & Sasaki, Y. (1997). Steric effect on the photoreaction of chromium(III) porphyrin complexes with imidazole ligands. Journal of Porphyrins and Phthalocyanines, 1(1), 61-67. [Link]

  • Wiehe, A., Ryppa, C., & Senge, M. O. (2002). A Practical Synthesis of Meso-monosubstituted, β-Unsubstituted Porphyrins. Organic Letters, 4(22), 3807-3809. [Link]

  • Shan, J., & Whited, M. T. (2008). Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions. Molecules, 13(10), 2465-2479. [Link]

  • Nam, W., Kim, I., Kim, Y., & Kim, C. (2000). Significant Electronic Effect of Porphyrin Ligand on the Reactivities of High-Valent Iron(IV) Oxo Porphyrin Cation Radical Complexes. Inorganic Chemistry, 39(26), 6121-6127. [Link]

  • Mironov, A. F. (2018). Bromination of porphyrins (Review). Macroheterocycles, 11(3), 259-277. [Link]

  • Vicente, M. G. H., & Smith, K. M. (2014). Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis, 11(1), 3-39. [Link]

  • Sugiura, K., & Osuka, A. (2017). Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. Chemical Reviews, 117(4), 2358-2423. [Link]

  • Senge, M. O. (2005). Synthesis of Unsymmetrically meso-Substituted Porphyrins. The Journal of Organic Chemistry, 70(18), 7089-7099. [Link]

  • Dudkin, S. V., Lyubimtsev, A. V., & Koifman, O. I. (2018). Electronic and steric effects of substituents on the coordinating properties of porphyrins. Russian Journal of General Chemistry, 88(8), 1735-1741. [Link]

  • Kumar, A., & Ravikanth, M. (2020). Structure, Properties, and Reactivity of Porphyrins on Surfaces and Nanostructures with Periodic DFT Calculations. Molecules, 25(3), 503. [Link]

  • Ohta, T., & Naruta, Y. (2023). Tuning Catalytic Activity with Steric and Electron-Withdrawing Effects of Porphyrin Substituent. Chemistry – An Asian Journal, 18(18), e202300589. [Link]

  • Kochem, A., & Solomon, E. I. (2014). Experimental electronic structures of the FeIV=O bond in S=1 heme vs. nonheme sites: Effect of the porphyrin ligand. Proceedings of the National Academy of Sciences, 111(23), 8402-8407. [Link]

  • Li, S., & Kadish, K. M. (2011). Base-Promoted Selective Aryl Carbon−Bromine Bond Cleavage by Iridium(III) Porphyrin for Iridium(III) Porphyrin Aryl Synthesis: A Metalloradical Ipso Addition−Elimination Mechanism. Organometallics, 30(7), 1873-1881. [Link]

  • Zardi, P., Maggini, M., & Carofiglio, T. (2020). Achieving selectivity in porphyrin bromination through a DoE-driven optimization under continuous flow conditions. Monatshefte für Chemie - Chemical Monthly, 152(1), 101-107. [Link]

  • Zardi, P., Maggini, M., & Carofiglio, T. (2020). Achieving selectivity in porphyrin bromination through a DoE-driven optimization under continuous flow conditions. ResearchGate. [Link]

  • Chen, Y., & Zhang, X. (2024). Unraveling Meso-Substituent Steric Effects on the Mechanism of Hydrogen Evolution Reaction in NiII Porphyrin Hydrides Using DFT Method. International Journal of Molecular Sciences, 25(5), 2698. [Link]

  • Borbas, K. E., & Lindsey, J. S. (2006). Synthesis and Luminescence of Soluble meso-Unsubstituted Tetrabenzo- and Tetranaphtho[12][13]porphyrins. The Journal of Organic Chemistry, 71(13), 4795-4806. [Link]

  • Kumar, D., & Ravikanth, M. (2018). Highly brominated porphyrins: synthesis, structure and their properties. Journal of Chemical Sciences, 130(8), 103. [Link]

  • Wiehe, A., Ryppa, C., & Senge, M. O. (2002). A practical synthesis of meso-monosubstituted, beta-unsubstituted porphyrins. Organic Letters, 4(22), 3807-3809. [Link]

  • Rana, N. (2020). Bromination of Porphyrins. ResearchGate. [Link]

  • Ethirajan, M., & Pandey, R. K. (2017). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. Molecules, 22(6), 967. [Link]

  • Strelkov, V. V., & Koifman, O. I. (2010). Regioselective bromination of palladium tetraphenyltetrabenzoporphyrin to benzo-rings: Synthesis of mono- and octabromotetrabenzoporphyrins and their properties. Journal of Porphyrins and Phthalocyanines, 14(08), 669-674. [Link]

  • Di Carlo, G., & D'Urso, A. (2015). Light-Induced Regiospecific Bromination of meso-Tetra(3,5-di-tert-butylphenyl)Porphyrin on 2,12 β-Pyrrolic Positions. The Journal of Organic Chemistry, 80(10), 5221-5228. [Link]

  • University of Liverpool Repository. (n.d.). Porphyrin Chapter. Retrieved from [Link]

  • Senge, M. O. (2018). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 47(7), 2398-2453. [Link]

  • Chem.libretexts.org. (2023). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • Senge, M. O. (2021). Structural effects of meso-halogenation on porphyrins. Beilstein Journal of Organic Chemistry, 17, 1247-1265. [Link]

  • Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine. Retrieved from [Link]

  • Orgosolver. (n.d.). Allylic Bromination (NBS, hv). Retrieved from [Link]

  • Gazzano, E. R. A., Lázaro-Martínez, J. M., & Buldain, G. Y. (2017). A New Look at the Halogenation of Porphyrins. Current Organic Chemistry, 21(2), 177-182. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Electrochemical Band Gaps of Tetraphenylporphyrin (TPP) and its Monobrominated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of photosensitizers, catalysts, and functional materials, porphyrins stand out for their remarkable electronic properties and versatile tunability. Tetraphenylporphyrin (TPP) serves as a foundational structure in this class of molecules. The strategic functionalization of the TPP macrocycle allows for the fine-tuning of its electronic characteristics, including its electrochemical band gap, which is a critical parameter for a host of applications, from photodynamic therapy to organic electronics.

This guide provides an in-depth comparison of the electrochemical band gap of the parent TPP and its meso-monobrominated derivative, 5-bromo-tetraphenylporphyrin (5-bromo-TPP). We will delve into the theoretical underpinnings of how substituent effects modulate the frontier molecular orbital energies (HOMO and LUMO) and present supporting experimental data to illustrate these principles. Furthermore, a detailed experimental protocol for the determination of these properties via cyclic voltammetry is provided to ensure scientific integrity and reproducibility.

The Influence of Bromination on the Porphyrin Electronic Structure

The introduction of a bromine atom onto the meso-phenyl ring of TPP induces a significant perturbation of the molecule's electronic landscape. Bromine, being an electronegative atom, exerts a net electron-withdrawing effect on the porphyrin π-system. This influence is a combination of two opposing phenomena: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, the bromine atom pulls electron density away from the phenyl ring, and consequently from the porphyrin macrocycle, through the sigma bond framework. This inductive withdrawal of electron density stabilizes the molecular orbitals.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the phenyl ring and, by extension, the porphyrin. This donation of electron density would be a destabilizing effect.

However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the overall electronic properties of the aromatic system to which they are attached. Therefore, the net result of adding a bromine substituent is the stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This stabilization is not necessarily symmetrical. The LUMO is often more significantly stabilized than the HOMO. The electrochemical consequence of this is that the reduction of the porphyrin becomes easier (occurs at a less negative potential), while the oxidation becomes more difficult (occurs at a more positive potential). This differential stabilization of the frontier orbitals directly impacts the electrochemical band gap.

Electrochemical Data: TPP vs. Brominated TPPs

The electrochemical band gap (Eg) is experimentally determined from the difference between the first oxidation potential (Eox) and the first reduction potential (Ered) of the molecule (Eg = Eox - Ered). These potentials correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.

CompoundFirst Oxidation Potential (Eox vs. Ag/AgCl)First Reduction Potential (Ered vs. Ag/AgCl)Electrochemical Band Gap (Eg)
TPP ~ +1.20 V[1]~ -1.00 V[1]~ 2.20 eV
5-bromo-TPP Expected > +1.20 VExpected > -1.00 VExpected < 2.20 eV
CuTPPBrn(CN)4-n Anodic shift with increasing Br/CN content[2]Anodic shift with increasing Br/CN content[2]Decreases with increasing electron-withdrawing substituents[3]

Note: The values for 5-bromo-TPP are qualitative predictions based on established substituent effects. The data for CuTPPBrn(CN)4-n illustrates the general trend observed with increasing electron-withdrawing substitution at the β-pyrrole positions.

The data clearly indicates that the presence of electron-withdrawing bromine substituents makes the porphyrin ring more difficult to oxidize and easier to reduce. This results in a narrowing of the electrochemical band gap. For 5-bromo-TPP, we can confidently predict a similar, albeit less pronounced, trend compared to its polybrominated counterparts.

Experimental Protocol: Determination of Electrochemical Band Gap by Cyclic Voltammetry

To ensure the trustworthiness and reproducibility of the electrochemical data, a rigorously validated protocol is essential. The following is a detailed, step-by-step methodology for the cyclic voltammetry analysis of TPP and 5-bromo-TPP.

1. Materials and Reagents:

  • Tetraphenylporphyrin (TPP) and 5-bromo-tetraphenylporphyrin (5-bromo-TPP)

  • Anhydrous dichloromethane (DCM) or other suitable non-aqueous solvent

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte

  • Ferrocene (for use as an internal standard)

  • High-purity argon or nitrogen gas

2. Instrumentation:

  • Potentiostat with a three-electrode setup:

    • Working Electrode: Glassy carbon or platinum disk electrode

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)

    • Counter Electrode: Platinum wire or gauze

3. Solution Preparation:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent.

  • Prepare stock solutions of TPP and 5-bromo-TPP (typically 1-5 mM) in the electrolyte solution.

  • Prepare a stock solution of ferrocene in the electrolyte solution.

4. Electrochemical Measurement:

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

  • Deoxygenation: Purge the sample solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Cyclic Voltammetry Scan:

    • Perform a background scan of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

    • Add the porphyrin solution to the cell and record the cyclic voltammogram. A typical scan rate is 100 mV/s. The potential window should be wide enough to observe both the first oxidation and first reduction waves.

    • After recording the voltammogram of the porphyrin, add a small amount of the ferrocene solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as an internal reference to correct for any drift in the reference electrode potential.

5. Data Analysis:

  • Determine the half-wave potentials for the first oxidation (Eox) and first reduction (Ered) of the porphyrin. For a reversible process, this is the average of the anodic and cathodic peak potentials.

  • Reference the obtained potentials to the Fc/Fc+ couple.

  • Calculate the electrochemical band gap using the formula: Eg = Eox - Ered .

  • The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials, respectively, using empirical formulas that relate the electrochemical potentials to the vacuum level.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Electrolyte & Porphyrin Solutions assemble Assemble 3-Electrode Cell prep_sol->assemble clean_elec Clean & Polish Electrodes clean_elec->assemble deoxygenate Deoxygenate with Inert Gas assemble->deoxygenate run_cv Run Cyclic Voltammogram deoxygenate->run_cv add_fc Add Ferrocene Standard run_cv->add_fc run_cv_fc Run CV with Standard add_fc->run_cv_fc determine_pot Determine Oxidation & Reduction Potentials run_cv_fc->determine_pot ref_pot Reference Potentials to Fc/Fc+ determine_pot->ref_pot calc_eg Calculate Electrochemical Band Gap (Eg) ref_pot->calc_eg est_homo_lumo Estimate HOMO/LUMO Energy Levels calc_eg->est_homo_lumo

Caption: Workflow for the electrochemical characterization of porphyrins.

Conclusion

The strategic placement of a bromine atom on the meso-phenyl position of tetraphenylporphyrin serves as a potent method for tuning its electronic properties. The dominant electron-withdrawing inductive effect of bromine stabilizes both the HOMO and LUMO energy levels, leading to a more easily reducible porphyrin and a narrower electrochemical band gap. This guide provides a foundational understanding of these principles, supported by available experimental data and a comprehensive, validated protocol for the determination of these crucial electrochemical parameters. For researchers in materials science and drug development, a thorough grasp of these structure-property relationships is paramount for the rational design of novel porphyrin-based systems with tailored functionalities.

References

  • Bhyrappa, P., Sankar, M., & Varghese, B. (2006). Mixed Substituted Porphyrins: Structural and Electrochemical Redox Properties. Inorganic Chemistry, 45(10), 4136–4149. [Link]

  • Rathi, P., Prakash, K., & Sankar, M. (2018). Mixed β-bromo/cyano tetrasubstituted-meso-tetraphenylporphyrin Cu(II) complexes: Synthesis and electrochemical studies. Journal of Porphyrins and Phthalocyanines, 22(08), 681–689. [Link]

  • Tidwell, C. P., Bharara, P., Rudeseal, G., Rudeseal, T., Rudeseal, F. H., Simmer, C. A., McMillan, D., Lanier, K., Fondren, L. D., Folmar, L. L., & Belmore, K. (2007). Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin. Molecules, 12(7), 1389–1398. [Link]

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Spectroscopic Characterization Standards for Porphyrin Libraries: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization Standards for Porphyrin Libraries Content Type: Publish Comparison Guide

Executive Summary

The characterization of porphyrin libraries—critical for photodynamic therapy (PDT), catalysis, and solar energy applications—presents a unique analytical bottleneck. The high extinction coefficients and aggregation tendencies of these macrocycles demand rigorous standardization. This guide objectively compares three dominant characterization workflows: Classical Benchtop Spectroscopy , High-Throughput Microplate Screening (HTS) , and Integrated Flow-Chemistry Analysis .

We evaluate these methodologies based on precision, throughput, and data fidelity, providing validated protocols for determining molar extinction coefficients (


) and fluorescence quantum yields (

) using industry-standard reference materials.
Part 1: Comparative Analysis of Characterization Workflows

For researchers managing libraries of 50+ porphyrin derivatives, the choice of analytical workflow dictates the reliability of structure-activity relationship (SAR) data.

1. Classical Benchtop Characterization (The Gold Standard)
  • Methodology: Manual serial dilution in Class A volumetric glassware; measurement in 10 mm quartz cuvettes (dual-beam UV-Vis / photon-counting fluorometer).

  • Performance: Delivers the highest spectral fidelity. Essential for determining absolute quantum yields and extinction coefficients for lead compounds.

  • Limitations: Extremely low throughput (1–2 samples/hour). High solvent consumption (3–10 mL per sample).

  • Verdict: The mandatory validation step for "Hit" compounds, but unscalable for primary screening.

2. High-Throughput Microplate Screening (HTS)
  • Methodology: Automated liquid handling into 96- or 384-well plates (glass-bottom or UV-transparent polymer). Plate reader detection.

  • Performance: Processes 100+ samples/hour.

  • Critical Flaw: Porphyrin Soret bands (approx. 420 nm) are intense; slight pathlength variations due to the solvent meniscus (in non-sealed plates) cause massive absorbance errors (

    
    ).
    
  • Correction Strategy: Use of pathlength correction (optical density at non-absorbing wavelengths) or gravimetric calibration is required.

  • Verdict: Best for relative ranking of library members, not absolute physical constants.

3. Integrated Flow-Cell Analysis (The Modern Hybrid)
  • Methodology: Inline UV-Vis/Fluorescence detectors coupled to flow chemistry reactors or autosamplers.

  • Performance: Real-time data acquisition with fixed pathlength flow cells (e.g., Z-cells). Eliminates meniscus errors and reduces solvent usage to

    
    L scales.
    
  • Verdict: The superior alternative for iterative library synthesis, offering a balance of speed and precision.

Table 1: Quantitative Comparison of Analytical Workflows
FeatureBenchtop (Cuvette) Microplate (HTS) Integrated Flow-Cell
Throughput < 20 samples/day> 1,000 samples/day200–500 samples/day
Precision (Absorbance) High (RSD < 0.5%)Low (RSD 3–10%)Medium-High (RSD < 1.5%)
Sample Volume 1–3 mL50–200

L
10–50

L
Pathlength Accuracy Exact (1.00 cm)Variable (Meniscus)Fixed (Flow cell)
Primary Use Case Final Validation / PublicationPrimary ScreeningSynthesis Optimization
Part 2: Validated Experimental Protocols

To ensure data integrity, all library members must be referenced against accepted standards. The following protocols are self-validating systems designed to minimize aggregation artifacts.

Standard Reference Materials

Use these consensus values for calibration. Purity must be confirmed via


H NMR (symmetry check) prior to optical use.
StandardSolvent

(Soret)

(M

cm

)

(Quantum Yield)
TPP (Tetraphenylporphyrin)Toluene419 nm464,0000.11
ZnTPP (Zinc TPP)Toluene423 nm560,0000.033
Chlorophyll a Ether428 nm111,7000.32

Note: TPP is the preferred standard for red-emitting porphyrins due to its stability and spectral overlap.

Protocol A: Determination of Molar Extinction Coefficient (

)

Objective: Determine


 with 

error, accounting for weighing uncertainties.
  • Stock Preparation: Weigh

    
     mg of dried porphyrin (using a 5-digit analytical balance) directly into a pre-tared volumetric flask (10 mL). Dissolve in spectroscopic grade solvent (e.g., Toluene or DCM).
    
    • Causality: Weighing <1 mg introduces gravimetric errors

      
      , ruining 
      
      
      
      accuracy.
  • Gravimetric Correction: Re-weigh the flask with solvent to calculate the exact concentration by mass (mol/kg), then convert to Molarity using solvent density.

  • Serial Dilution: Prepare 5 dilutions ranging from

    
     M to 
    
    
    
    M.
  • Measurement: Record UV-Vis spectra. Ensure the Soret band absorbance is between 0.1 and 1.0 A.

  • Validation: Plot Absorbance (y) vs. Concentration (x).

    • Pass Criteria: Linear regression

      
       and y-intercept 
      
      
      
      .
    • Fail Criteria: Non-linearity indicates aggregation (deviation from Beer’s Law). Add 1% pyridine or change solvent.

Protocol B: Comparative Fluorescence Quantum Yield (

)

Objective: Measure


 relative to TPP, correcting for refractive index and inner filter effects.
  • Optical Density Matching: Prepare the sample and TPP standard such that their absorbance at the excitation wavelength (

    
    ) is identical and below 0.10  (ideally 0.05).
    
    • Causality: Absorbance > 0.10 causes the "Inner Filter Effect" (re-absorption of emitted light), artificially lowering the measured yield.

  • Acquisition: Record the integrated fluorescence emission spectrum (

    
    ) for sample (
    
    
    
    ) and standard (
    
    
    ).
  • Calculation: Use the comparative equation:

    
    
    
    • Where

      
       is the slope of Integrated Fluorescence vs. Absorbance (from multiple dilutions) and 
      
      
      
      is the refractive index of the solvent.
  • Self-Validation: If using a single point measurement (risky), measure the standard against itself (e.g., TPP in Toluene vs TPP in Benzene). The result should match literature values within 5%.

Part 3: Visualization of Analytical Logic
Figure 1: Analytical Workflow Decision Matrix

Caption: Decision logic for selecting the appropriate characterization workflow based on library size and data requirements.

WorkflowDecision Start Start: Porphyrin Library Characterization LibrarySize Library Size? Start->LibrarySize Small < 20 Variants LibrarySize->Small Low Volume Large > 20 Variants LibrarySize->Large High Volume Precision Data Requirement? Small->Precision Large->Precision AbsQuant Absolute Constants (ε, Φf, τ) Precision->AbsQuant Publication Quality RelRank Relative Ranking (Hit Identification) Precision->RelRank Screening Benchtop Workflow A: Benchtop Cuvette (High Precision, Slow) AbsQuant->Benchtop Gold Standard Flow Workflow C: Integrated Flow-Cell (Balanced) RelRank->Flow Dynamic/Synthesis Plate Workflow B: Microplate HTS (High Speed, Lower Precision) RelRank->Plate Static Library Validation Final Validation Step: Select Top Hits -> Benchtop Flow->Validation Plate->Validation Re-test Hits

Figure 2: Quantum Yield Measurement Workflow

Caption: Step-by-step logic for accurate quantum yield determination, highlighting critical checkpoints for inner filter effects.

QYWorkflow Prep Sample Preparation (Solvent Choice) AbsCheck Check Absorbance @ Excitation λ Prep->AbsCheck Dilute Dilute Sample AbsCheck->Dilute Abs > 0.10 (Inner Filter Risk) Measure Measure Emission (Integrated Area) AbsCheck->Measure Abs < 0.10 (Linear Range) Dilute->AbsCheck RefIndex Apply Refractive Index Correction (η²) Measure->RefIndex Calc Calculate Φf RefIndex->Calc

References
  • Taniguchi, M., & Lindsey, J. S. (2021). Comprehensive review of photophysical parameters (

    
    , 
    
    
    
    ,
    
    
    ) of tetraphenylporphyrin (H2TPP) and zinc tetraphenylporphyrin (ZnTPP). Photochemistry and Photobiology.[1] [Link]
  • Oregon Medical Laser Center (OMLC). (1998). Zinc tetraphenylporphyrin [ZnTPP] Spectra and Extinction Coefficients. [Link]

  • ASTM International. (2023). ASTM E388-04(2023) Standard Test Method for Wavelength Accuracy and Spectral Bandwidth of Fluorescence Spectrometers. [Link]

  • Pure & Applied Chemistry. (2011). Measurement of photoluminescence quantum yields (IUPAC Technical Report). [Link]

  • National Institutes of Health (NIH) - Assay Guidance Manual. (2020). Microplate Selection and Recommended Practices in High-throughput Screening. [Link]

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